molecular formula C15H14ClIO B057572 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene CAS No. 1103738-29-9

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No.: B057572
CAS No.: 1103738-29-9
M. Wt: 372.63 g/mol
InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a useful research compound. Its molecular formula is C15H14ClIO and its molecular weight is 372.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRIPGHKLGMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649082
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
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Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103738-29-9
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a halogenated aromatic compound with significant applications in organic synthesis. Its unique molecular structure, featuring chloro, iodo, and ethoxybenzyl moieties, makes it a versatile building block for the synthesis of a variety of organic molecules, most notably as a key intermediate in the production of the SGLT2 inhibitor Dapagliflozin.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3] It is characterized by its limited solubility in water but shows good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[3] The compound is sensitive to air, light, and moisture, necessitating storage in a cool, dry, and dark environment.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1103738-29-9[5][6][7]
Molecular Formula C₁₅H₁₄ClIO[1][6]
Molecular Weight 372.63 g/mol [1][6]
Appearance White to light yellow crystalline powder[3]
Melting Point 82-85 °C[3]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane[3]
Storage Temperature 2-8 °C, sealed in dry, dark place[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.[3] A higher yield synthesis, reported to be around 80-86%, involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[1][3]

Detailed Synthesis Protocol: Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone[1]

This protocol describes a two-step reduction process to yield this compound.

Materials:

  • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • Sodium borohydride (NaBH₄)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)

  • Toluene

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 12% Sodium carbonate solution (Na₂CO₃)

  • Nitrogen gas (N₂)

Experimental Procedure:

  • Initial Reaction: Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.

  • Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.

  • Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.

  • Second Reduction Step: Add an additional 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40 °C for another 4 hours.

  • Alternative Second Reduction Step: Cool the reaction solution to 0-5 °C and slowly add 2.2 g of boron trifluoride diethyl etherate dropwise, keeping the temperature below 10 °C. Then, raise the temperature to 30-35 °C and maintain for 4 hours. Cool again to 10-15 °C, add 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl etherate, and heat to 30-35 °C for 4 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0-5 °C. Add 20 mL of dichloromethane, followed by the slow dropwise addition of 20 mL of 12% sodium carbonate solution. Continue stirring for 20 minutes.

  • Separate the layers and extract the aqueous phase twice with 40 mL of dichloromethane.

  • Combine the organic phases, wash once with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a light yellow oily crude product.

  • Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60 °C. Slowly add 12 mL of methanol dropwise. Cool to -10 °C and allow to crystallize for 8 hours.

  • Final Product: Filter the solid, dry it to obtain the final white solid product with a yield of approximately 86%.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_crystallization Crystallization start Start Materials: (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone Dichloromethane heat1 Heat to 30-40 °C start->heat1 add_reagents1 Add Acetonitrile and Sodium Borohydride heat1->add_reagents1 stir1 Stir for 0.5h at 30-40 °C add_reagents1->stir1 add_tmscl Add Trimethylchlorosilane stir1->add_tmscl react1 React for 4h at 30-40 °C add_tmscl->react1 add_reagents2 Add more Sodium Borohydride and Trimethylchlorosilane react1->add_reagents2 react2 React for 4h at 30-40 °C add_reagents2->react2 cool1 Cool to 0-5 °C react2->cool1 add_dcm_na2co3 Add Dichloromethane and 12% Sodium Carbonate cool1->add_dcm_na2co3 stir2 Stir for 20 min add_dcm_na2co3->stir2 separation Separate Layers stir2->separation extraction Extract Aqueous Phase with Dichloromethane (2x) separation->extraction combine_wash Combine Organic Phases and Wash with Water extraction->combine_wash dry Dry over Anhydrous Sodium Sulfate combine_wash->dry concentrate Filter and Concentrate dry->concentrate dissolve Dissolve in Toluene and Heat to 60 °C concentrate->dissolve add_methanol Add Methanol dissolve->add_methanol cool2 Cool to -10 °C for 8h add_methanol->cool2 filter_dry Filter and Dry cool2->filter_dry end_product Final Product: This compound filter_dry->end_product

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, primarily due to its dual halogenation which allows for site-selective cross-coupling reactions.[]

  • Pharmaceuticals: The most prominent application is in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] It has also been utilized in the preparation of antitumor agents (e.g., benzimidazole-pyrimidine hybrids that inhibit tubulin polymerization), anti-inflammatory agents, and antiviral agents, such as HIV-1 integrase inhibitors.[3]

  • Materials Science: This compound serves as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[3] For instance, it is a starting material for tris(4-ethoxyphenyl)amine, a hole-transporting material used in OLEDs.[3] It is also used in the development of liquid crystals.[3]

Safety and Handling

This compound is considered a hazardous substance.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

Data sourced from PubChem.[6]

Conclusion

This compound is a key chemical intermediate with significant utility in both pharmaceutical and materials science research and development. Its well-defined properties and versatile reactivity make it an important tool for organic chemists. The synthetic protocols, particularly the high-yield reduction method, provide a reliable pathway for its preparation. Proper handling and adherence to safety guidelines are crucial when working with this compound.

References

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This guide covers its chemical identity, physical properties, synthesis protocols, and significant applications.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a central benzene ring substituted with four different groups: a chlorine atom, an iodine atom, a hydrogen atom, and a 4-ethoxybenzyl group.

  • IUPAC Name: 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[1]

  • Synonyms: 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene[2][3][4]

  • CAS Number: 1103738-29-9[1][3]

The core of the molecule is a benzene ring. The substituents are positioned as follows:

  • A chlorine atom at position 1.

  • A 4-ethoxybenzyl group at position 2.

  • An iodine atom at position 4.

Logical Structure of this compound A Benzene Ring B Chloro Group (-Cl) (Position 1) A->B Substituted at C1 C 4-Ethoxybenzyl Group (Position 2) A->C Substituted at C2 D Iodo Group (-I) (Position 4) A->D Substituted at C4 C1 Methylene Bridge (-CH2-) C->C1 C2 Phenyl Group C1->C2 C3 Ethoxy Group (-OCH2CH3) (Position 4') C2->C3

Caption: Logical breakdown of the molecular components.

Physicochemical Properties

This compound is typically a solid at room temperature and has limited solubility in water but is soluble in common organic solvents.[2] Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClIO[1][5]
Molecular Weight 372.63 g/mol [1][5]
Appearance White to light yellow crystalline powder / Off-white solid[2][6]
Melting Point 82-85 °C[2]
Boiling Point 411.2 ± 40.0 °C (Predicted)[6]
Density 1.531 ± 0.06 g/cm³ (Predicted)[6]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane[2]
Storage Conditions 2-8°C, Keep in dark place, Sealed in dry[6]

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[2] Its primary application is as a crucial intermediate in the synthesis of Dapagliflozin [3][5], a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

Beyond this, it serves as a precursor for a range of biologically active molecules, including potential antitumor, anti-inflammatory, and antiviral agents.[2] It has also been utilized in materials science for creating compounds like hole-transporting materials for Organic Light-Emitting Diodes (OLEDs).[2]

A 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene B Pharmaceutical Synthesis A->B C Materials Science A->C D Dapagliflozin (SGLT2 Inhibitor) B->D E Antitumor Agents B->E F Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) B->F G OLED Hole-Transporting Materials C->G Workflow for Synthesis Protocol 2 A Dissolve Ketone Precursor in DCM & MeCN (30-40°C) B Add NaBH4 (Portion 1) Stir 0.5h A->B C Add TMSCl (Portion 1) React 4h B->C D Add NaBH4 & TMSCl (Portion 2) React 4h C->D E Cool to 0-5°C Quench with Na2CO3 soln. D->E F Workup: Extraction with DCM E->F G Purification: Crystallization (Toluene/Methanol) F->G H Final Product G->H

References

A Comprehensive Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9), a crucial chemical intermediate. The document details its physicochemical properties, synthesis protocols, and its primary application in the manufacturing of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Furthermore, this guide outlines experimental procedures for the analysis of related impurities and for assessing the biological activity of SGLT2 inhibitors. The mechanism of action of SGLT2 inhibition is also visually represented through a detailed signaling pathway diagram.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1103738-29-9[2]
Molecular Formula C₁₅H₁₄ClIO[2]
Molecular Weight 372.63 g/mol [2]
IUPAC Name 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[2]
Physical Form White to light yellow crystalline powder[1]
Melting Point 82-85°C[1]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and dichloromethane.[1]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C.[3]
Purity Typically ≥98%[3]

Applications in Synthesis

While its primary and most documented use is as a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin, this compound has also been utilized as a building block for other biologically active compounds and materials.[1][4] These include potential antitumor agents that inhibit tubulin polymerization, HIV-1 integrase inhibitors, and materials for organic light-emitting diodes (OLEDs).[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[5][6]

Materials:

  • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

  • Dichloromethane

  • Acetonitrile

  • Sodium borohydride

  • Trimethylchlorosilane

  • Boron trifluoride diethyl etherate

  • Sodium carbonate solution (12%)

  • Toluene

  • Methanol

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask.

  • Heat the mixture to 30-40 °C.

  • Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.

  • Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.

  • Add an additional 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40°C for another 4 hours.

  • Cool the reaction solution to 0-5 °C and slowly add 2.2 g of boron trifluoride diethyl ether dropwise, keeping the temperature below 10 °C.

  • Raise the temperature to 30-35 °C and maintain for 4 hours.

  • Cool to 10-15 °C, add another 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl ether, and heat to 30-35 °C for 4 hours.

  • After the reaction is complete, cool to 0-5 °C, add 20 mL of dichloromethane, and slowly add 20 mL of 12% sodium carbonate solution. Stir for 20 minutes.

  • Separate the liquid phases and extract the aqueous phase twice with 40 mL of dichloromethane.

  • Combine the organic phases, wash with water, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • Dissolve the crude product in 3 mL of toluene, heat to 60°C, and slowly add 12 mL of methanol dropwise.

  • Cool to -10°C and allow to crystallize for 8 hours.

  • Filter and dry the resulting white solid product. The expected yield is approximately 86%.[6]

Synthesis of Dapagliflozin from this compound

This synthesis involves a Grignard reaction followed by deacetylation.[7]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (2M in THF)

  • 2,3,4,6-tetraacetoxy-α-D-glucopyranose bromide

  • Copper chloride

  • Isoprene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine

  • Absolute ethanol

  • Methanol

  • Lithium hydroxide aqueous solution

Procedure:

  • Grignard Reagent Formation and Coupling:

    • In a 500 mL three-neck flask under nitrogen, dissolve 56 g (150 mmol) of this compound in 250 mL of anhydrous THF.

    • Cool the solution to -10°C and slowly add 80 mL of isopropylmagnesium chloride (2M in THF). React at -5°C for 2 hours.

    • In a separate 1000 mL flask, add 49 g (120 mmol) of 2,3,4,6-tetraacetoxy-α-D-glucopyranose bromide, 2.67 g (20 mmol) of copper chloride, 6.8 g (100 mmol) of isoprene, and 250 mL of anhydrous THF.

    • Cool this mixture to 0°C and slowly add the prepared Grignard reagent over 1 hour.

    • Maintain the reaction temperature at 5-10°C for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the organic phase with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure.

    • Recrystallize the product from 300 mL of absolute ethanol to yield 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose as a white solid.[7]

  • Deacetylation to Dapagliflozin:

    • To a mixture of the acetylated product, methanol, and THF, add lithium hydroxide aqueous solution dropwise while maintaining the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to proceed at room temperature overnight.

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Extract with ethyl acetate, wash the combined organic phases with saturated brine, and concentrate under reduced pressure to obtain solid Dapagliflozin.[7]

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used for the separation and quantification of Dapagliflozin and its process-related impurities.[8][9]

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase A: Buffer pH 6.5.[8]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[8]

  • Gradient Program: A suitable gradient program to separate all impurities. For example: 0–8 min (75:25 A:B), 8–12 min (55:45 A:B), 12–25 min (55:45 A:B), 25–35 min (40:60 A:B), 35–65 min (30:70 A:B), 65–66 min (30:70 A:B), and 66–75 min (75:25 A:B).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 245 nm.[8]

  • Column Temperature: 35 °C.[10]

Procedure:

  • Prepare standard solutions of Dapagliflozin and known impurities in a suitable diluent.

  • Prepare the sample solution by dissolving the test substance in the diluent to a known concentration.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

SGLT2 Inhibitor Screening via Fluorescent Glucose Uptake Assay

This cell-based assay measures the inhibition of glucose uptake in human kidney cells.[11][12][13]

Materials:

  • HK-2 human kidney cells.[11]

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Sodium buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[12]

  • Sodium-free buffer (e.g., 140 mM N-Methyl-D-glucamine instead of NaCl).[12]

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG).[11]

  • Test compounds (e.g., Dapagliflozin as a positive control).

  • 96-well plates.

Procedure:

  • Seed HK-2 cells in 96-well plates and culture until they reach sub-confluence.[12]

  • On the day of the assay, wash the cells with pre-warmed sodium buffer.

  • Add the test compounds at various concentrations to the wells and pre-incubate.

  • Initiate glucose uptake by adding 2-NBDG (e.g., 200 µM) to the wells.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C.[11]

  • Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold sodium-free buffer.

  • Lyse the cells and measure the fluorescence intensity (Excitation/Emission: ~485/535 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to control wells.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound and its application.

G cluster_synthesis Synthesis Pathway to Dapagliflozin Start 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene Grignard Grignard Reaction with Protected Glucopyranose Start->Grignard 1. Isopropylmagnesium chloride Coupled Acetylated Dapagliflozin Intermediate Grignard->Coupled 2. CuCl, Isoprene End Dapagliflozin Coupled->End 3. Deacetylation (LiOH)

Caption: Synthesis of Dapagliflozin from the core intermediate.

G cluster_sglt2 Mechanism of SGLT2 Inhibition in the Kidney Glomerulus Glucose Filtered in Glomerulus ProximalTubule Proximal Tubule Lumen Glomerulus->ProximalTubule SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Na+ co-transport Urine Glucose Excreted in Urine ProximalTubule->Urine Blocked Path Bloodstream Glucose Reabsorbed into Bloodstream SGLT2->Bloodstream Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: SGLT2-mediated glucose reabsorption and its inhibition.

G cluster_workflow SGLT2 Inhibitor Screening Workflow Start Seed HK-2 Cells in 96-well plate Wash Wash with Buffer Start->Wash Treat Add Test Compound (e.g., Dapagliflozin) Wash->Treat AddNBDG Add 2-NBDG (Fluorescent Glucose) Treat->AddNBDG Incubate Incubate at 37°C AddNBDG->Incubate Terminate Terminate Uptake & Wash Incubate->Terminate Measure Measure Fluorescence Terminate->Measure End Calculate % Inhibition and IC50 Measure->End

Caption: Experimental workflow for SGLT2 inhibitor screening.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and dark place.[3]

Conclusion

This compound is a pivotal intermediate in modern pharmaceutical synthesis, most notably for the production of Dapagliflozin. Its well-defined chemical properties and reactivity make it an essential component in the drug development pipeline for SGLT2 inhibitors. The experimental protocols and pathways detailed in this guide provide a comprehensive resource for researchers and scientists working in this field.

References

A Comprehensive Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound.[] Its molecular structure incorporates chloro, iodo, and ethoxybenzyl groups, making it a versatile building block in organic synthesis.[][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C15H14ClIO[3][4][5]
Molecular Weight 372.63 g/mol [3][4][6]
CAS Number 1103738-29-9[3][4][6]
Appearance White to light yellow crystalline powder[2]
Melting Point 82-85°C[2]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, and dichloromethane.[2]
Synonyms 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene, 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[3][4][5]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value molecules:

  • Pharmaceuticals: It is prominently used in the synthesis of Dapagliflozin , a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[4][6] It also serves as a precursor for developing antitumor agents (e.g., benzimidazole-pyrimidine hybrids that inhibit tubulin polymerization), anti-inflammatory compounds, and antiviral agents, including HIV-1 integrase inhibitors.[2]

  • Materials Science: Its unique structure is leveraged in the creation of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2] For instance, it is a starting material for synthesizing hole-transporting materials used in OLEDs.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. A common and well-documented method involves the reduction of a ketone precursor.

This protocol details the reductive conversion of the ketone to the target compound.[4][7]

Materials:

  • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

  • Dichloromethane (DCM)

  • Acetonitrile

  • Sodium borohydride (NaBH₄)

  • Trimethylchlorosilane (TMSCl)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium carbonate (Na₂CO₃) solution (12%)

  • Toluene

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Initial Reaction Setup: Under a nitrogen atmosphere, add 1.0 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.[4][7]

  • First Reduction Step: Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes. Subsequently, slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature for 4 hours.[4][7]

  • Second Reduction Step: Add another 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40°C for an additional 4 hours.[4][7]

  • Friedel-Crafts-type Reduction: Cool the reaction mixture to 0-5 °C. Slowly add 2.2 g of boron trifluoride diethyl etherate dropwise, ensuring the temperature remains below 10 °C. Afterward, raise the temperature to 30-35 °C and maintain for 4 hours.[4][7]

  • Final Reduction and Quenching: Cool the mixture again to 10-15 °C, add 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl etherate, and heat to 30-35 °C for 4 hours. After the reaction is complete, cool to 0-5 °C. Add 20 mL of dichloromethane, followed by the slow dropwise addition of 20 mL of 12% sodium carbonate solution to quench the reaction. Stir for 20 minutes.[4][7]

  • Work-up and Purification: Separate the organic and aqueous layers. Extract the aqueous phase twice with 40 mL of dichloromethane. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain a crude product.[4][7]

  • Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60 °C. Slowly add 12 mL of methanol dropwise. Cool the solution to -10 °C and allow it to crystallize for 8 hours. Filter and dry the resulting solid to obtain the final product.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

SynthesisWorkflow Start Start: (2-Chloro-5-iodophenyl) (4-ethoxyphenyl)methanone Reduction1 First Reduction: NaBH₄, TMSCl in DCM/Acetonitrile Start->Reduction1 Heat to 30-40°C Reduction2 Second Reduction: NaBH₄, TMSCl Reduction1->Reduction2 4 hours FC_Reduction Friedel-Crafts Reduction: BF₃·OEt₂, NaBH₄ Reduction2->FC_Reduction 4 hours Quench Quenching: 12% Na₂CO₃ Solution FC_Reduction->Quench Cool to 0-5°C Workup Work-up: Extraction & Drying Quench->Workup Purification Purification: Crystallization Workup->Purification End Final Product: 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene Purification->End

Caption: Synthetic workflow for this compound.

References

The Versatile Intermediate: A Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a key chemical intermediate primarily utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs prominent in the management of type 2 diabetes. Its unique trifunctionalized aromatic structure allows for regioselective transformations, making it a valuable building block in complex organic synthesis. This technical guide provides an in-depth overview of its primary application, detailing the synthetic pathway to Dapagliflozin, including experimental protocols and quantitative data. Furthermore, this document explores its potential, though less documented, utility in the synthesis of other biologically active molecules and materials for organic electronics.

Chemical Properties and Profile

PropertyValue
Chemical Name This compound
Synonyms 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene
CAS Number 1103738-29-9
Molecular Formula C₁₅H₁₄ClIO
Molecular Weight 372.63 g/mol
Appearance White to light yellow crystalline powder
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1]

Primary Application: Synthesis of Dapagliflozin

The most significant and well-documented application of this compound is as a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor.[2] The synthesis leverages the reactivity of the iodo-substituent for the formation of an organometallic reagent, which then undergoes a key carbon-carbon bond-forming reaction with a protected glucose derivative.

Synthetic Pathway to Dapagliflozin

The overall synthetic scheme involves a Grignard reaction followed by a coupling reaction and subsequent deprotection to yield Dapagliflozin.

G A This compound B Grignard Reagent A->B  isopropylmagnesium  chloride, THF D 2,3,4,6-tetra-O-acetyl-1-[4-chloro- 3-(4-ethoxybenzyl)phenyl]-1-deoxy- β-D-glucopyranose B->D  + C, NiCl₂ or CuCl₂,  1,3-diene ligand C 2,3,4,6-tetraacetoxy- α-D-glucopyranosyl bromide E Dapagliflozin D->E  LiOH, aq. THF/MeOH

Synthetic Pathway of Dapagliflozin
Experimental Protocol: Synthesis of Dapagliflozin from this compound

The following protocol is adapted from patent literature and outlines the key steps for the synthesis of Dapagliflozin.

Step 1: Formation of the Grignard Reagent

  • In a 500 mL three-neck reaction flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 56 g (150 mmol) of this compound and 250 mL of anhydrous tetrahydrofuran.

  • Cool the mixture to -10°C.

  • Slowly add 80 mL of a 2M solution of isopropylmagnesium chloride in tetrahydrofuran.

  • Allow the reaction to proceed at -5°C for 2 hours to form the corresponding Grignard reagent.[1]

Step 2: Coupling with Protected Glucose Derivative

  • In a separate 1000 mL three-neck flask, add 49 g (120 mmol) of 2,3,4,6-tetraacetoxy-α-D-glucopyranosyl bromide, 1.93 g (15 mmol) of nickel chloride (or 2.67 g (20 mmol) of copper chloride), 5.1 g (75 mmol) of isoprene (as a 1,3-diene ligand), and 250 mL of anhydrous tetrahydrofuran.[1]

  • Maintain the flask under a nitrogen atmosphere and cool the mixture to 0°C.

  • Slowly add the previously prepared Grignard reagent to this mixture over a period of 1 hour.

  • Maintain the reaction temperature between 5°C and 10°C for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the organic phase with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure to remove the solvent.

  • Recrystallize the crude product from 300 mL of absolute ethanol to obtain 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose as a white solid.[1]

Step 3: Deprotection to Dapagliflozin

  • In a 1000 mL flask, dissolve 58 g (100 mmol) of the product from Step 2 in 300 mL of methanol and 200 mL of tetrahydrofuran.

  • Maintain the temperature of the reaction solution between 0°C and 5°C.

  • Add dropwise 100 mL of an aqueous solution of lithium hydroxide (containing 2.4 g of lithium hydroxide, 200 mmol).

  • After the addition is complete, allow the mixture to warm to room temperature and react overnight.

  • The final product, Dapagliflozin, can be further purified through crystallization.

Quantitative Data
StepProductYieldPurity
2 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose72-75%>98% (after recrystallization)
3 DapagliflozinHighHigh

Role in Canagliflozin Synthesis

While some initial sources suggest a potential role for this compound or similar structures in the synthesis of another SGLT2 inhibitor, Canagliflozin, a thorough review of published synthetic routes indicates that the commonly employed pathways for Canagliflozin synthesis start from different precursors, such as 5-bromo-2-methylbenzoic acid.[3] Therefore, its application in the synthesis of Canagliflozin is not well-documented in the public domain.

Other Potential Applications in Organic Synthesis

This compound is described as a versatile building block for a range of other organic molecules due to its distinct reactive sites.[1]

G cluster_0 This compound cluster_1 Potential Synthetic Transformations cluster_2 Potential Product Classes A Iodo group (C-4) D Cross-coupling reactions (e.g., Suzuki, Sonogashira) A->D B Chloro group (C-1) E Nucleophilic aromatic substitution B->E C Ethoxybenzyl group (C-2) F Modification of the benzyl moiety C->F G Antitumor agents D->G H Anti-inflammatory agents D->H I Antiviral agents D->I J OLED materials D->J E->G E->H E->I F->G F->H F->I

General Synthetic Utility
  • Antitumor, Anti-inflammatory, and Antiviral Agents : The scaffold of this compound has been suggested for the preparation of various biologically active compounds. For instance, it has been proposed as a starting material for synthesizing benzimidazole-pyrimidine hybrids, which have shown antitumor activity, and for modifying the 4-iodo substituent to prepare HIV-1 integrase inhibitors.[1] However, specific, publicly available examples detailing these syntheses are limited.

  • Organic Light-Emitting Diodes (OLEDs) : This intermediate has also been mentioned in the context of materials science, specifically as a precursor for the synthesis of hole-transporting materials like tris(4-ethoxyphenyl)amine, which are used in OLEDs.[1]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily demonstrated in its role in the synthesis of the antidiabetic drug Dapagliflozin. The detailed synthetic protocol highlights its utility in forming complex molecular architectures through organometallic chemistry. While its versatility is noted for the potential synthesis of other pharmaceuticals and organic materials, its application in these areas is less documented in readily available scientific literature. Further research and publication in these domains would be beneficial to fully elucidate the synthetic potential of this compound.

References

Spectral Analysis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted spectral data based on the analysis of its constituent fragments, alongside detailed experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral characteristics of its primary structural components: a 1-chloro-4-iodobenzene moiety and a 4-ethoxybenzyl group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, and the protons of the ethoxy group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5 - 7.8Doublet1HAromatic CH (proton ortho to Iodine)
~ 7.2 - 7.4Doublet of Doublets1HAromatic CH (proton between Chlorine and Iodine)
~ 7.0 - 7.2Doublet2HAromatic CH (protons on ethoxy-substituted ring, ortho to benzyl group)
~ 6.8 - 7.0Doublet1HAromatic CH (proton ortho to Chlorine)
~ 6.7 - 6.9Doublet2HAromatic CH (protons on ethoxy-substituted ring, meta to benzyl group)
~ 4.0Singlet2HBenzylic CH₂
~ 3.9 - 4.1Quartet2H-OCH₂CH₃
~ 1.3 - 1.5Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group.

Chemical Shift (δ, ppm) Assignment
~ 158Aromatic C-O
~ 140Aromatic C-Cl
~ 138Aromatic C-I
~ 135Aromatic CH
~ 130Aromatic CH
~ 129Aromatic CH
~ 128Aromatic C (quaternary)
~ 114Aromatic CH
~ 92Aromatic C-I
~ 63-OCH₂CH₃
~ 38Benzylic CH₂
~ 15-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-Cl and C-I bonds.

Frequency (cm⁻¹) Intensity Assignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (CH₂ and CH₃)
1610 - 1580Medium-StrongAromatic C=C stretch
1510 - 1480Medium-StrongAromatic C=C stretch
1250 - 1200StrongAryl-O-C stretch (asymmetric)
1050 - 1000MediumAryl-O-C stretch (symmetric)
850 - 750StrongC-Cl stretch
600 - 500MediumC-I stretch
Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity Assignment
372/374Moderate[M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
245/247High[M - C₇H₇O]⁺ (Loss of 4-ethoxybenzyl radical)
121High[C₈H₉O]⁺ (4-ethoxybenzyl cation)
107Moderate[C₇H₇O]⁺ (Fragment from ethoxybenzyl group)
77Moderate[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (Thin Film) : Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone) and deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition : Place the sample (ATR unit or salt plate) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectral analysis of this compound.

chemical_structure cluster_iodophenyl 1-Chloro-4-iodobenzene Moiety cluster_benzyl 4-Ethoxybenzyl Moiety C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 C7 CH₂ C2->C7 Benzylic Linkage C4 C C3->C4 C5 C C4->C5 I I C4->I C6 C C5->C6 C6->C1 C8 C C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 O O C11->O C13 C C12->C13 C13->C8 C14 CH₂ O->C14 C15 CH₃ C14->C15

Fig. 1: Structure of this compound.

spectral_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Fig. 2: General workflow for spectral analysis of an organic compound.

Solubility and melting point of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of this compound, a key intermediate in the synthesis of pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.[1][2] This document details its physicochemical properties, standardized experimental protocols for their determination, and relevant biochemical pathways.

Physicochemical Properties

This compound is a white to light-yellow crystalline powder. It is a versatile building block in organic synthesis due to its unique arrangement of functional groups. Key quantitative data are summarized in the table below.

PropertyValueSource
Melting Point 82-85 °C
Water Solubility Sparingly soluble (1.6E-3 g/L at 25 °C)[3]
Organic Solvent Solubility Soluble in ethanol, methanol, and dichloromethane
Molecular Formula C₁₅H₁₄ClIO[4]
Molecular Weight 372.63 g/mol [4]
Appearance White to light-yellow crystalline powder

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for quality control and experimental reproducibility.

Melting Point Determination Protocol (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the bottom (sealed end) of the capillary tube on a hard surface to compact the powder to a height of 1-2 mm.[2]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.

    • Position a calibrated thermometer so that the bulb is level with the sample in the capillary tube.[5]

  • Measurement:

    • Begin heating the apparatus. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point.

    • For an accurate measurement, allow the apparatus to cool and begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[5]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]

  • Safety Precautions:

    • Always wear safety goggles.

    • The melting point apparatus can reach high temperatures; handle with care to avoid burns.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines a standard procedure for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

  • Qualitative Assessment:

    • Place approximately 0.1 g of the compound into a small test tube.

    • Add 3 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[6]

    • Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for Water Solubility):

    • Add an excess amount of this compound to a known volume of purified water in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully extract a sample of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation or filtration can be used to clarify the solution.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • The determined concentration represents the solubility of the compound at that specific temperature.

Visualizations: Synthesis and Biological Relevance

Synthesis Workflow

The synthesis of this compound often involves the reduction of a ketone precursor. The following diagram illustrates a common synthetic pathway.[1][5]

Synthesis_Workflow A (2-chloro-5-iodophenyl) (4-ethoxyphenyl)methanone B Reaction Vessel (DCM, Acetonitrile) A->B Add to C Reduction B->C Add NaBH4 & TMSCl D Work-up & Purification (Washing, Crystallization) C->D Quench & Extract E 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene D->E Isolate Product

Caption: A simplified workflow for the synthesis of the target compound via reduction.

Biological Context: Mechanism of SGLT2 Inhibition

This compound is a crucial intermediate for Dapagliflozin, an SGLT2 inhibitor.[2] These drugs lower blood glucose by targeting the sodium-glucose cotransporter 2 (SGLT2) protein in the kidneys. The diagram below illustrates this mechanism of action.[7][8]

SGLT2_Inhibition_Pathway cluster_0 Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Tubular Lumen (Urine) SGLT2 SGLT2 Protein GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Blood_Glucose Glucose Reabsorbed (Elevated Blood Glucose) GLUT2->Blood_Glucose Enters Blood Urine_Glucose Filtered Glucose & Sodium Urine_Glucose->SGLT2 Normal Reabsorption Excreted_Glucose Glucose Excreted (Glucosuria) Urine_Glucose->Excreted_Glucose Pathway with SGLT2 Inhibition Dapagliflozin Dapagliflozin (SGLT2 Inhibitor) Dapagliflozin->SGLT2 Inhibits

Caption: Mechanism of action for SGLT2 inhibitors like Dapagliflozin.

References

An In-depth Technical Guide on the Reactivity and Stability of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin. This document collates available data on its chemical and physical properties, outlines its synthetic routes, and discusses its reactivity profile, with a particular focus on the differential reactivity of its halogen substituents in cross-coupling reactions. Furthermore, it addresses the stability of the compound under various conditions, drawing inferences from forced degradation studies of the final active pharmaceutical ingredient. Detailed experimental protocols for its synthesis are also provided.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₁₅H₁₄ClIO.[1] It presents as a white to light yellow crystalline powder.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1103738-29-9[3][4][5]
Molecular Formula C₁₅H₁₄ClIO[1]
Molecular Weight 372.63 g/mol [1][6]
Melting Point 82-85 °C[2]
Appearance White to light yellow crystalline powder[2]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2]
Storage Temperature 2-8 °C, sealed in dry, dark conditions.[7]

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of three key functional groups on the benzene ring: an iodo group, a chloro group, and an ethoxybenzyl group. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of its synthetic utility.

2.1. Cross-Coupling Reactions:

The C-I bond is significantly weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-Cl bond. This allows for selective functionalization at the iodo-substituted position. This site-selective reactivity is crucial in the synthesis of complex molecules where sequential bond formation is required.

2.2. Electrophilic Aromatic Substitution:

The substituents on the benzene ring influence its susceptibility to electrophilic attack. The chloro and iodo groups are deactivating yet ortho-, para-directing, while the ethoxybenzyl group is activating and ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of further substitutions on the aromatic ring.

2.3. Benzylic Reactivity:

The benzylic methylene group (-CH₂-) can be susceptible to oxidation or other reactions under specific conditions, although this is not its primary mode of reactivity in its common applications.

G Conceptual Reactivity of this compound cluster_1 Reaction Types C-I_Bond Carbon-Iodine Bond Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) C-I_Bond->Cross_Coupling Highly Reactive C-Cl_Bond Carbon-Chlorine Bond C-Cl_Bond->Cross_Coupling Less Reactive Benzylic_CH2 Benzylic C-H Bonds Oxidation Oxidation Benzylic_CH2->Oxidation Aromatic_Ring Aromatic Ring Electrophilic_Substitution Electrophilic Aromatic Substitution Aromatic_Ring->Electrophilic_Substitution

Figure 1: Conceptual diagram of the reactivity of this compound.

Stability Profile

This compound is reported to be sensitive to air, light, and moisture.[2] For optimal stability, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[7]

Summary of Inferred Stability from Dapagliflozin Forced Degradation Studies:

Stress ConditionObservation on DapagliflozinImplication for this compoundReference
Acidic Hydrolysis Significant degradation observed.The core structure is likely susceptible to degradation under acidic conditions.[8][9]
Alkaline Hydrolysis More stable than in acidic conditions, but some degradation occurs.The molecule may exhibit some instability in strong alkaline media.[9][10]
**Oxidative Stress (e.g., H₂O₂) **Degradation observed.The molecule may be susceptible to oxidation.[9][10]
Photolytic Stress Relatively stable, with some degradation.The compound is sensitive to light, warranting protection from UV exposure.[9][10]
Thermal Stress Generally stable, with minor degradation at elevated temperatures.The compound is relatively thermally stable under typical laboratory conditions.[9][10]

It is important to note that the glycosidic linkage in Dapagliflozin introduces additional stability considerations that are not present in the intermediate. However, the behavior of the substituted benzene ring under these stress conditions provides a useful surrogate for assessing the stability of this compound.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][3] The structural features of this intermediate are essential for the final structure and activity of the drug.

G Role as a Key Intermediate in Dapagliflozin Synthesis Intermediate This compound Reaction Cross-Coupling Reaction Intermediate->Reaction Coupling_Partner Protected Glucose Derivative Coupling_Partner->Reaction Dapagliflozin_Precursor Protected Dapagliflozin Reaction->Dapagliflozin_Precursor Deprotection Deprotection Dapagliflozin_Precursor->Deprotection Dapagliflozin Dapagliflozin (Active Pharmaceutical Ingredient) Deprotection->Dapagliflozin

Figure 2: Logical flow of the use of this compound in the synthesis of Dapagliflozin.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: Synthesis from (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone [11]

G Workflow for Synthesis Method 1 Start Start: (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone Step1 Dissolve in Dichloromethane and Acetonitrile Start->Step1 Step2 Add Sodium Borohydride Step1->Step2 Step3 Add Trimethylchlorosilane Step2->Step3 Step4 Reaction at 30-40 °C Step3->Step4 Step5 Work-up and Purification Step4->Step5 End Product: this compound Step5->End

Figure 3: Experimental workflow for the synthesis of this compound via reduction.
  • Materials: (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, Dichloromethane, Acetonitrile, Sodium borohydride, Trimethylchlorosilane.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone in dichloromethane and acetonitrile in a reaction flask.

    • Heat the mixture to 30-40 °C.

    • Add sodium borohydride and stir for 30 minutes.

    • Slowly add trimethylchlorosilane dropwise while maintaining the temperature at 30-40 °C and react for 4 hours.

    • Add a second portion of sodium borohydride and trimethylchlorosilane and continue the reaction for another 4 hours.

    • After completion, the reaction is worked up using standard aqueous and organic extraction procedures.

    • The crude product is purified by crystallization to yield the final product.

Method 2: Synthesis from 1-chloro-4-iodobenzene [2]

  • Materials: 1-chloro-4-iodobenzene, 4-ethoxybenzyl chloride, Potassium carbonate, and a suitable solvent.

  • Procedure:

    • Combine 1-chloro-4-iodobenzene and 4-ethoxybenzyl chloride in a suitable solvent.

    • Add a base, such as potassium carbonate, to the mixture.

    • The reaction proceeds via a nucleophilic aromatic substitution-type mechanism.

    • Upon completion, the reaction mixture is worked up and the product is purified, typically by crystallization.

    • This method has a reported yield of around 60-70%.[2]

Safety and Handling

This compound is considered hazardous. The following is a summary of its hazard statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is characterized by the selective activation of the carbon-iodine bond in cross-coupling reactions, enabling the construction of complex molecular architectures. While generally stable under recommended storage conditions, it is sensitive to air, light, and moisture, and care should be taken in its handling and storage. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in their scientific endeavors.

References

The Synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a crucial building block in the synthesis of various pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin, used in the treatment of type 2 diabetes.[1][2] Its specific substitution pattern makes it a valuable intermediate for introducing the required pharmacophore into the final drug molecule. This technical guide provides a detailed literature review of the primary synthetic routes to this compound, presenting quantitative data, experimental protocols, and logical workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies and Pathways

Several synthetic strategies have been reported for the preparation of this compound. These can be broadly categorized into two main approaches:

  • Reduction of a Benzophenone Intermediate: This is a widely employed method that involves the synthesis and subsequent reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

  • Direct Benzylation: This approach involves the direct coupling of a substituted benzene ring with a 4-ethoxybenzyl moiety.

The following sections will delve into the specifics of these synthetic pathways.

Method 1: Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

This two-step approach first involves a Friedel-Crafts acylation to form the key benzophenone intermediate, which is then reduced to the desired product.

Logical Workflow for Method 1

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A 5-Iodo-2-chlorobenzoyl chloride C (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone A->C Lewis Acid (e.g., AlCl3) B Phenetole B->C D (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone E This compound D->E Reducing Agent

Caption: Workflow for the synthesis via reduction of a benzophenone intermediate.

Experimental Protocols and Data

Various reducing agents can be employed for the second step, leading to different reaction conditions and yields.

Protocol 1A: Reduction with Sodium Borohydride and Trimethylchlorosilane

  • Reaction: Under a nitrogen atmosphere, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (1 g) is dissolved in dichloromethane (10.88 g) and heated to 30-40 °C. Acetonitrile (2.88 g) and sodium borohydride (0.2 g) are added, and the mixture is stirred for 30 minutes. Trimethylchlorosilane (0.84 g) is then added dropwise, and the reaction is maintained at 30-40 °C for 4 hours. A further portion of sodium borohydride (0.6 g) and trimethylchlorosilane (2.52 g) are added, and the reaction continues for another 4 hours.[1][3]

  • Work-up: The reaction mixture is cooled, and a 12% sodium carbonate solution is added. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed, dried, and concentrated to give a crude product.[1][3]

  • Purification: The crude product is recrystallized from a toluene/methanol mixture.[1][3]

Protocol 1B: Reduction with Sodium Borohydride and Boron Trifluoride Diethyl Etherate

  • Reaction: The benzophenone intermediate is reacted with sodium borohydride in the presence of boron trifluoride diethyl etherate.[1][3] The reaction is typically carried out at a controlled temperature, starting at 0-5 °C for the addition of the etherate, then raised to 30-35 °C for several hours.[1][3]

  • Work-up and Purification: Similar to Protocol 1A, the reaction is quenched, extracted, and the final product is purified by crystallization.[1][3]

Protocol 1C: Reduction with Triethylsilane and Boron Trifluoride Diethyl Etherate

  • Reaction: Crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g) is suspended in acetonitrile (300 mL) under a nitrogen atmosphere and cooled to approximately 5°C. Triethylsilane and boron trifluoride diethyl etherate are added, and the reaction is stirred for 17.5 hours at 5-20°C.[3]

  • Work-up: The reaction is quenched, and the product is extracted. The extract is washed and concentrated.[3]

  • Purification: The product is crystallized to yield a white granular powder.[3]

ProtocolReducing SystemSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (HPLC)
1ANaBH₄ / TMSClDichloromethane, Acetonitrile30-408.5--
1BNaBH₄ / BF₃·OEt₂Dichloromethane0-35886-
1CEt₃SiH / BF₃·OEt₂Acetonitrile5-2017.597.4 ("as-is")98.2 area%

Method 2: Friedel-Crafts Benzylation

A more direct approach involves the Friedel-Crafts benzylation of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride.

Logical Workflow for Method 2

cluster_0 Friedel-Crafts Benzylation A 1-chloro-4-iodobenzene C This compound A->C Base (e.g., K₂CO₃) B 4-ethoxybenzyl chloride B->C

Caption: Workflow for the synthesis via Friedel-Crafts benzylation.

Experimental Protocol and Data
  • Reaction: 1-chloro-4-iodobenzene is reacted with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.[4] This reaction is described as proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.[4]

ReactantsReagentsYield (%)
1-chloro-4-iodobenzene, 4-ethoxybenzyl chloridePotassium Carbonate60-70

Method 3: Multi-step Synthesis from 4-ethoxybenzyl alcohol

This alternative route involves the initial formation of an ether linkage followed by subsequent reactions to yield the final product.

Logical Workflow for Method 3

cluster_0 Step 1 cluster_1 Step 2 A 4-ethoxybenzyl alcohol C Intermediate A->C Thionyl chloride, Triethylamine B 1,4-diiodobenzene B->C D Intermediate E This compound D->E Sodium hydride, 1-chloro-2-bromoethane

Caption: Workflow for the multi-step synthesis from 4-ethoxybenzyl alcohol.

Experimental Protocol and Data
  • Reaction: 4-ethoxybenzyl alcohol is reacted with 1,4-diiodobenzene in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium hydride and 1-chloro-2-bromoethane to afford the final product.[4]

Starting MaterialsKey ReagentsOverall Yield (%)
4-ethoxybenzyl alcohol, 1,4-diiodobenzeneThionyl chloride, Triethylamine, Sodium hydride, 1-chloro-2-bromoethane~80

Physicochemical Properties

  • Molecular Formula: C₁₅H₁₄ClIO[1]

  • Appearance: White to light yellow crystalline powder[4]

  • Melting Point: 82-85 °C[4]

  • Solubility: Sparingly soluble in water, but soluble in most organic solvents such as ethanol, methanol, and dichloromethane.[4]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The reduction of the corresponding benzophenone intermediate is a well-documented and high-yielding method, with various reducing systems offering flexibility in reaction conditions. The direct benzylation and the multi-step synthesis from 4-ethoxybenzyl alcohol provide alternative pathways. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides a solid foundation for researchers to select and optimize the synthesis of this important pharmaceutical intermediate.

References

Navigating the Safety Profile of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of various pharmaceutical compounds, including the SGLT2 inhibitor Dapagliflozin.[1][2] This document consolidates available safety, handling, and toxicological information to support its safe use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClIOPubChem
Molecular Weight 372.63 g/mol PubChem
Appearance White to light yellow crystalline powder or off-white solid[3][4]
Melting Point 82-85 °C[3]
Boiling Point (Predicted) 411.2 ± 40.0 °CChemicalBook
Density (Predicted) 1.531 ± 0.06 g/cm³ChemicalBook
Solubility Sparingly soluble in water; Soluble in DMSO (slightly), methanol (slightly), ethanol, and dichloromethane.[3]
Storage Temperature 2-8°C, keep in a dark place, sealed in dry conditions, under inert atmosphere.[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications and associated precautionary statements.

GHS ClassificationHazard StatementPrecautionary Statement CodesSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501PubChem
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362+P364PubChem
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313PubChem
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501PubChem

Signal Word: Warning[4]

Toxicological Summary

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are not publicly available in the searched literature, the GHS classifications indicate a moderate acute oral toxicity and irritation potential to the skin, eyes, and respiratory system.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the public domain. The hazard information is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical suppliers.

Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of this compound in a laboratory setting, based on its known hazards.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal & Decontamination a Review SDS and Conduct Risk Assessment b Prepare and Inspect Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a Well-Ventilated Area (e.g., Fume Hood) b->c d Weigh and Handle Solid Material Carefully to Avoid Dust Formation c->d e Avoid Contact with Skin and Eyes d->e f Prevent Inhalation and Ingestion e->f g Store in a Tightly Sealed Container f->g j Dispose of Waste According to Institutional and Local Regulations f->j h Keep in a Cool (2-8°C), Dry, Dark Place g->h i Store Away from Incompatible Materials (e.g., Strong Oxidizing Agents) h->i k Decontaminate Work Surfaces and Equipment j->k

Caption: General workflow for safe handling and storage.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways affected by this compound. Its primary known biological relevance is as a precursor in the synthesis of other biologically active molecules.[1][3] For instance, it has been utilized in the preparation of anti-tumor agents that function by inhibiting tubulin polymerization.[3]

Synthesis and Reactivity

This compound can be synthesized through various methods. One common approach involves the reaction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone with a reducing agent such as sodium borohydride in the presence of trimethylchlorosilane or boron trifluoride diethyl etherate.[2] The compound is noted to be sensitive to air, light, and moisture.[3]

The logical relationship for risk management based on the available safety data is outlined in the diagram below.

cluster_hazards Identified Hazards cluster_exposure Potential Exposure Routes cluster_controls Control Measures cluster_outcome Desired Outcome H302 H302: Harmful if Swallowed Ingestion Ingestion H302->Ingestion H315 H315: Skin Irritation Dermal Dermal Contact H315->Dermal H319 H319: Serious Eye Irritation Ocular Ocular Contact H319->Ocular H335 H335: Respiratory Irritation Inhalation Inhalation H335->Inhalation Handling Safe Handling Practices (Avoid Dust, Wash Hands) Ingestion->Handling PPE Use of PPE (Gloves, Goggles, Lab Coat) Dermal->PPE Ocular->PPE Ventilation Engineering Controls (Fume Hood) Inhalation->Ventilation SafeUse Minimized Risk and Safe Use PPE->SafeUse Ventilation->SafeUse Handling->SafeUse Storage Proper Storage (Sealed, Cool, Dark) Storage->SafeUse

Caption: Hazard, exposure, and control logic diagram.

References

An In-Depth Technical Guide to the Key Hazards and Precautionary Measures for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety protocols for the chemical compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9). This compound is utilized in synthetic chemistry, notably as an intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] Given its application in pharmaceutical development, a thorough understanding of its safety profile is critical for all handling personnel.

Physicochemical and Identification Data

A summary of the key identification and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 1103738-29-9[1][2][3][4][5]
Molecular Formula C15H14ClIO[2][3][4][5]
Molecular Weight 372.63 g/mol [1][2][4][5]
Appearance Solid[2]
Purity Typically ≥98%[2]
IUPAC Name 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[2][5]
InChI Key CZFRIPGHKLGMEU-UHFFFAOYSA-N[2][4]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[5]

GHS Hazard Summary

The primary hazards associated with this compound are related to irritation and acute toxicity if ingested.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][5]

Signal Word: Warning [2][5]

GHS Pictogram:

  • alt text
    (GHS07)[2]

Precautionary Statements and Safety Measures

Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.

Summary of Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/eye protection/face protection.[6]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[6]
P337 + P313If eye irritation persists: Get medical advice/attention.[6]

Experimental Protocols and Handling

While specific experimental protocols for this compound are not publicly available, standard laboratory procedures for handling hazardous solid chemicals should be strictly followed.

General Handling Protocol:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[8] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended (2-8°C).[1][2][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Logical Workflow for Hazard Management

The following diagram outlines a standard workflow for assessing and mitigating the risks associated with handling chemical intermediates like this compound.

HazardManagementWorkflow cluster_assessment Risk Assessment cluster_mitigation Mitigation & Handling cluster_response Emergency Response Identify Identify Compound: This compound ReviewSDS Review Safety Data Sheet (SDS) Identify->ReviewSDS AnalyzeHazards Analyze GHS Hazards (H302, H315, H319, H335) ReviewSDS->AnalyzeHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AnalyzeHazards->SelectPPE Define Protection EngControls Implement Engineering Controls (Fume Hood, Ventilation) AnalyzeHazards->EngControls Determine Environment SafeHandling Follow Safe Handling Protocols (No Ingestion, Avoid Contact) SelectPPE->SafeHandling EngControls->SafeHandling FirstAid Administer First Aid (Skin/Eye Wash) SafeHandling->FirstAid In Case of Exposure/Spill SpillControl Control & Clean Spills SafeHandling->SpillControl In Case of Exposure/Spill SeekMedical Seek Medical Attention (If irritation persists or swallowed) FirstAid->SeekMedical

References

Methodological & Application

Application Notes and Protocols: The Role of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral hypoglycemic agents that have revolutionized the treatment of type 2 diabetes mellitus. A key structural feature of many SGLT2 inhibitors is the C-aryl glucoside moiety. The synthesis of these complex molecules relies on the use of specialized building blocks. This document details the critical role of the intermediate, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene , in the synthesis of the prominent SGLT2 inhibitor, Dapagliflozin. While this intermediate is central to the Dapagliflozin synthesis, it is important to note that other SGLT2 inhibitors, such as Canagliflozin and Empagliflozin, are synthesized via different key intermediates and synthetic routes.

Introduction to this compound

This compound is a bespoke chemical intermediate specifically designed for the synthesis of Dapagliflozin.[1] Its structure incorporates the necessary functionalities for the construction of the aglycone portion of Dapagliflozin and for the subsequent coupling with the glucose moiety. The key features of this molecule are:

  • Iodo group: The iodine atom at the 4-position is a versatile functional group for forming a carbon-carbon bond with the glucose ring. It readily undergoes metal-halogen exchange to form an organometallic species (e.g., a Grignard or organolithium reagent), which is essential for the nucleophilic attack on a protected glucose derivative.

  • Chloro and Ethoxybenzyl groups: These substituents at the 1 and 2 positions, respectively, form the characteristic aglycone structure of Dapagliflozin.

Synthetic Pathway of Dapagliflozin

The synthesis of Dapagliflozin from this compound generally involves a three-stage process:

  • Formation of an Organometallic Reagent: The iodo-intermediate undergoes a metal-halogen exchange to create a highly reactive organometallic species.

  • Coupling with a Protected Glucose Derivative: This organometallic reagent then attacks the anomeric center of a protected glucose derivative, typically a gluconolactone or a glycosyl bromide, to form the C-glucoside linkage.

  • Deprotection: The protecting groups on the glucose moiety are removed to yield the final active pharmaceutical ingredient, Dapagliflozin.

Below is a DOT language script that visualizes the synthetic pathway.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: C-Glucoside Coupling cluster_2 Stage 3: Deprotection Intermediate This compound Grignard_Reagent Aryl Magnesium Chloride Intermediate->Grignard_Reagent i-PrMgCl, THF, -10°C to -5°C Coupled_Product Protected Dapagliflozin (Tetra-O-acetyl-Dapagliflozin) Grignard_Reagent->Coupled_Product NiCl2 or CuCl2, THF, -10°C to 10°C Protected_Glucose 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide Protected_Glucose->Coupled_Product Dapagliflozin Dapagliflozin Coupled_Product->Dapagliflozin LiOH, Methanol/Water

Caption: Synthetic Pathway of Dapagliflozin.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Dapagliflozin using this compound.

Formation of the Grignard Reagent and Coupling with Protected Glucose

This protocol is based on the procedure described in patent CN105859672A.[2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Nickel(II) chloride (NiCl₂) or Copper(II) chloride (CuCl₂)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine solution

  • Absolute ethanol

Procedure:

  • To a dry 500 mL three-neck flask under a nitrogen atmosphere, add this compound (56 g, 150 mmol) and anhydrous tetrahydrofuran (250 mL).

  • Cool the mixture to -10°C.

  • Slowly add isopropylmagnesium chloride solution (80 mL, 2M in THF) while maintaining the temperature at -5°C.

  • Stir the reaction mixture at -5°C for 2 hours to form the Grignard reagent.

  • In a separate 1000 mL three-neck flask, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (49 g, 120 mmol), the nickel or copper catalyst, and a suitable solvent like THF.

  • Slowly add the prepared Grignard reagent solution to the second flask, maintaining the reaction temperature between -10°C and 10°C.

  • Allow the reaction to proceed for 1 to 24 hours until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the organic phase with ethyl acetate.

  • Wash the combined organic layers with saturated brine solution.

  • Concentrate the organic phase under reduced pressure to remove the solvent.

  • Recrystallize the crude product from absolute ethanol to obtain pure 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose.

Deprotection of the Acetyl Groups

This protocol describes the final deprotection step to yield Dapagliflozin.[2][3]

Materials:

  • 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the acetylated Dapagliflozin intermediate in a mixture of methanol and water.

  • Add lithium hydroxide to the solution.

  • Stir the mixture at a controlled temperature (e.g., 25-50°C) for several hours until the deacetylation is complete.[3]

  • Neutralize the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the solution under reduced pressure to yield crude Dapagliflozin.

  • Further purification can be achieved by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Dapagliflozin.

StepReactant 1Moles (mmol)Reactant 2Moles (mmol)Key ReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
Grignard Formation and Coupling [2]This compound1502,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide120i-PrMgCl, NiCl₂ or CuCl₂THF-10 to 102 - 242,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose--
Deprotection (Deacetylation) [3](2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate~17.3--Sodium CarbonateMethanol/Water45 - 506(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (Dapagliflozin)96.1899.08
Overall Process (Improved Synthesis) [4]5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone----Various--Dapagliflozin26.499.4

Note: The yield for the first step is not explicitly stated in the cited patent but is part of the overall yield calculation in other sources.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of Dapagliflozin.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Grignard_Formation Grignard Reagent Formation Reaction_Setup->Grignard_Formation Coupling_Reaction Coupling with Protected Glucose Grignard_Formation->Coupling_Reaction Reaction_Monitoring Monitor Reaction Progress (TLC/HPLC) Coupling_Reaction->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Upon Completion Purification_1 Crystallization of Protected Intermediate Workup->Purification_1 Deprotection Deprotection Reaction Purification_1->Deprotection Workup_2 Second Workup and Extraction Deprotection->Workup_2 Final_Purification Final Purification (Crystallization/Chromatography) Workup_2->Final_Purification Analysis Product Analysis (NMR, MS, HPLC) Final_Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Conclusion

This compound is a pivotal intermediate in the industrial synthesis of Dapagliflozin. Its well-defined structure allows for an efficient and regioselective introduction of the aglycone moiety to the glucose core. The synthetic strategies outlined in this document provide a framework for the laboratory-scale synthesis and can be adapted for process optimization and scale-up. Researchers and drug development professionals can leverage this information for the synthesis of Dapagliflozin and its analogues for further investigation.

References

Experimental protocol for Friedel-Crafts reaction with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Friedel-Crafts Acylation of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various biologically active compounds and materials.[1] Its complex structure, featuring two distinct aromatic rings with different electronic properties, makes it an interesting substrate for further functionalization. This document provides a detailed experimental protocol for the Friedel-Crafts acylation of this substrate. The reaction leverages the significant difference in reactivity between the two aromatic rings. The ethoxy-substituted ring is highly activated towards electrophilic aromatic substitution, whereas the di-halogenated ring is deactivated. This inherent property allows for a highly regioselective acylation, yielding a valuable ketone derivative for further elaboration in drug discovery and materials science.

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[2][3] The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the reactive acylium ion electrophile.[4][5] A key advantage of acylation over alkylation is the deactivating nature of the resulting ketone, which effectively prevents poly-acylation, a common side reaction in Friedel-Crafts alkylations.[6][7]

Predicted Regioselectivity

The substrate, this compound, possesses two potential sites for acylation.

  • Ring A: Substituted with a chloro group, an iodo group, and a benzyl group. The halogens are deactivating, making this ring electron-poor.

  • Ring B: Part of the 4-ethoxybenzyl group. The ethoxy group (-OEt) is a powerful activating, ortho-, para-directing group, making this ring electron-rich and highly susceptible to electrophilic attack.

Due to the strong activating effect of the ethoxy group, the Friedel-Crafts acylation is expected to occur exclusively on Ring B . The para position is blocked, so the acylation will proceed at the position ortho to the ethoxy group.

Experimental Protocol: Acetylation of this compound

This protocol details the procedure for the Friedel-Crafts acylation using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

1. Materials and Reagents

All reagents should be of high purity and used as received. Solvents must be anhydrous.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₁₅H₁₄ClIO400.634.00 g10.01.0
Aluminum Chloride (anhydrous)AlCl₃133.341.60 g12.01.2
Acetyl ChlorideCH₃COCl78.500.86 mL12.01.2
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL--
Hydrochloric Acid (conc.)HCl36.46~10 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃-30 mL--
Saturated Sodium Chloride Solution (Brine)NaCl-30 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--

2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

3. Reaction Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is flame-dried before use to eliminate moisture.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) and anhydrous dichloromethane (30 mL). Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (4.00 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (0.86 mL, 12.0 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes. A gentle evolution of HCl gas may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (~50 g) and concentrated HCl (10 mL). Stir until all the aluminum salts have dissolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure acylated product.

Data Presentation: Optimization of Reaction Conditions

The choice of Lewis acid and reaction conditions can significantly impact the yield. Milder catalysts like ferric chloride (FeCl₃) may also be effective and can be advantageous for complex substrates.[8][9]

Hypothetical data for reaction optimization:

EntryLewis Acid (eq.)Acylating Agent (eq.)SolventTemp (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Acetyl Chloride (1.2)DCM0 → 25488
2FeCl₃ (1.2)Acetyl Chloride (1.2)DCM25875
3AlCl₃ (1.2)Acetic Anhydride (1.2)DCE25682
4ZnCl₂ (1.5)Acetyl Chloride (1.2)DCE601245

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Avoid contact with skin and eyes, and prevent exposure to moisture.[9]

  • Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction and quench steps are exothermic and may release HCl gas. Ensure proper temperature control and ventilation.

Visualizations

Reaction Scheme

Caption: Predicted Friedel-Crafts acylation of the substrate.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flame-dried glassware, N2 atmosphere) Reagents 2. Add Reagents (AlCl3, Substrate, Acetyl Chloride in DCM at 0 °C) Setup->Reagents Reaction 3. Reaction (Warm to RT, Stir for 3-4h, Monitor by TLC) Reagents->Reaction Quench 4. Quench & Workup (Ice/HCl, Extraction, Washing) Reaction->Quench Purify 5. Purification (Dry, Concentrate, Column Chromatography) Quench->Purify Analysis 6. Analysis (NMR, MS, IR) Product Characterization Purify->Analysis

Caption: Step-by-step workflow for the Friedel-Crafts acylation experiment.

References

Applications of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a highly versatile aromatic building block in medicinal chemistry. Its unique substitution pattern, featuring chloro, iodo, and ethoxybenzyl groups, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse biological activities. While its application spans across different therapeutic areas, its most prominent and well-documented role is as a key intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a primary focus on the synthesis of Dapagliflozin. Additionally, it briefly explores its potential in the development of other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄ClIO[3]
Molecular Weight 372.63 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 82-85 °C[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane.[4]
CAS Number 1103738-29-9[2]

Primary Application: Synthesis of Dapagliflozin

This compound is a critical starting material for the synthesis of Dapagliflozin. The process involves a key carbon-carbon bond-forming reaction, typically a metal-catalyzed cross-coupling or a Grignard reaction, followed by glycosylation and deprotection steps.

Synthetic Pathway Overview

The general synthetic route from this compound to Dapagliflozin is depicted in the following workflow diagram.

G A 1-Chloro-2-(4-ethoxybenzyl)- 4-iodobenzene B Metal-Halogen Exchange (e.g., with n-BuLi or i-PrMgCl) A->B Forms organometallic reagent C Aryl Lithium or Aryl Grignard Reagent B->C D Coupling with protected gluconolactone derivative C->D C-C bond formation E Glycosylated Intermediate D->E F Reduction of Lactol E->F G Deprotection F->G H Dapagliflozin G->H

Caption: Synthetic workflow for Dapagliflozin from the title compound.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of Dapagliflozin intermediates starting from this compound.

Protocol 1: Formation of the Grignard Reagent and Coupling

This protocol describes the formation of an aryl Grignard reagent from this compound and its subsequent coupling with a protected gluconolactone derivative.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent (e.g., THF)

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Methanesulfonic acid

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C to 0 °C.

  • Slowly add a solution of isopropylmagnesium chloride (1.1 eq) to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous toluene and cool to -78 °C.

  • Slowly add the freshly prepared Grignard reagent to the solution of the protected gluconolactone, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

  • Dissolve the crude product in methanol and add methanesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature for 4-6 hours to effect deprotection.

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Purify the product by column chromatography on silica gel to yield the desired C-aryl glucoside intermediate.

Other Potential Applications in Medicinal Chemistry

While the synthesis of Dapagliflozin is the most prominent application, the chemical scaffold of this compound lends itself to the synthesis of other biologically active molecules.[4]

Antitumor Agents

The core structure can be elaborated to synthesize compounds with potential antitumor activity. For instance, it has been suggested as a building block for benzimidazole-pyrimidine hybrids, which are known to exhibit antitumor properties by inhibiting tubulin polymerization.[4] The general approach would involve Suzuki or other cross-coupling reactions at the iodo-position to introduce further aromatic or heteroaromatic moieties, followed by additional functional group transformations.

Antiviral Agents

The modification of the 4-iodo substituent on the benzene ring has been explored for the preparation of HIV-1 integrase inhibitors.[4] The iodo group can be readily converted to other functional groups via metal-catalyzed cross-coupling reactions, allowing for the introduction of pharmacophores known to interact with the active site of HIV-1 integrase.

Anti-inflammatory Agents

The versatile reactivity of this compound makes it a potential starting material for the synthesis of novel anti-inflammatory agents. The core structure can be modified to incorporate functionalities known to modulate inflammatory pathways.

The following diagram illustrates the potential diversification of the lead compound into different therapeutic areas.

G A 1-Chloro-2-(4-ethoxybenzyl)- 4-iodobenzene B Suzuki Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D H SGLT2 Inhibitors (e.g., Dapagliflozin) A->H Grignard/Coupling + Glycosylation E Antitumor Agents (e.g., Benzimidazole-pyrimidine hybrids) B->E F Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) C->F G Anti-inflammatory Agents D->G

Caption: Potential synthetic diversification of the title compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound is sensitive to air, light, and moisture and should be stored in a cool, dry, and dark place under an inert atmosphere.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary and most well-established application is in the synthesis of the SGLT2 inhibitor, Dapagliflozin. The multiple reactive sites on the molecule also open avenues for the synthesis of a wide range of other potentially therapeutic agents, including antitumor, antiviral, and anti-inflammatory compounds. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals working with this important chemical entity.

References

Application Notes and Protocols: Synthesizing Novel Anti-Tumor Agents from 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-tumor agents using 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a key building block. This versatile precursor is particularly useful for developing tubulin polymerization inhibitors, a clinically validated strategy in cancer therapy. The protocols outlined below focus on the synthesis of 1,5-disubstituted 1,2,4-triazoles, designed as cis-restricted combretastatin analogues, and their subsequent biological characterization.

Introduction

This compound is a versatile chemical intermediate suited for the synthesis of biologically active compounds, including anti-tumor, anti-inflammatory, and antiviral agents. Its structure allows for selective functionalization at the iodo and chloro positions, making it an ideal scaffold for creating diverse molecular architectures. One prominent application is in the synthesis of tubulin polymerization inhibitors, such as benzimidazole-pyrimidine hybrids and combretastatin analogues, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Combretastatin A-4 (CA-4) is a natural product that demonstrates potent cytotoxicity against a wide array of cancer cell lines by binding to the colchicine site on tubulin. However, its clinical utility is hampered by poor water solubility and isomerization to the less active trans-isomer. To overcome these limitations, synthetic analogues that restrict the cis-conformation, such as 1,5-disubstituted 1,2,4-triazoles, have been developed. These analogues have shown promising anti-tumor activity, comparable or even superior to CA-4.[1]

Synthesis of a 1,5-Diaryl-1,2,4-triazole Analogue

This protocol describes a general method for the synthesis of 1,5-diaryl-1,2,4-triazole combretastatin analogues, which can be adapted for the use of this compound. The synthesis involves the preparation of a substituted arylhydrazine, its condensation to form a 1-aryl-1,2,4-triazole, followed by bromination and a final Suzuki coupling reaction.

Experimental Protocol: Synthesis of a 1-(4-Substituted-phenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole

Step 1: Synthesis of 1-Aryl-1,2,4-triazoles

  • A mixture of the appropriate substituted arylhydrazine hydrochloride (1 equivalent) in formamide (5-10 volumes) is heated to 120°C for 18 hours.

  • The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-1,2,4-triazole.[1]

Step 2: Bromination of 1-Aryl-1,2,4-triazoles

  • To a suspension of the 1-aryl-1,2,4-triazole (1 equivalent) in carbon tetrachloride (5-10 volumes), N-bromosuccinimide (NBS, 2 equivalents) and a catalytic amount of benzoyl peroxide are added.

  • The solution is heated to reflux for 12 hours.

  • After cooling, the mixture is filtered through Celite, and the solid is washed with warm carbon tetrachloride.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the 1-aryl-5-bromo-1H-[1][2][3]triazole.[1]

Step 3: Suzuki Coupling to form 1,5-Diaryl-1,2,4-triazole

  • A mixture of the 1-aryl-5-bromo-1H-[1][2][3]triazole (1 equivalent), the desired boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid, 1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in toluene is heated to reflux for 18 hours under an inert atmosphere.

  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the final 1,5-diaryl-1,2,4-triazole.[1]

Note: To synthesize a derivative using this compound, one would first need to convert it to the corresponding boronic acid or another suitable coupling partner for the Suzuki reaction, or alternatively, use it in a different cross-coupling reaction to attach the triazole moiety.

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)

  • 96-well black microplate, pre-warmed to 37°C

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 2 mg/mL tubulin reaction mix on ice in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

  • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and quantify the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and then resuspend in PI Staining Solution.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Table 1: In Vitro Cytotoxicity of 1,5-Diaryl-1,2,4-triazole Combretastatin Analogues
CompoundCell LineIC50 (nM)Reference
Analogue 1 (4l) HeLa3[1]
Jurkat10[1]
K-56220[1]
Analogue 2 (4o) HeLa5[1]
Jurkat7[1]
K-56210[1]
Combretastatin A-4 HeLa4[1]
Jurkat6[1]
K-562370[1]
Table 2: Tubulin Polymerization Inhibition by 1,5-Diaryl-1,2,4-triazole Combretastatin Analogues
CompoundTubulin Polymerization Inhibition IC50 (µM)Reference
Analogue 1 (4l) 0.76[1]
Combretastatin A-4 1.2[1]

Visualizations

G cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action A 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene B Suzuki or other Cross-Coupling Reaction A->B Precursor C 1,5-Diaryl-1,2,4-triazole (Combretastatin Analogue) B->C Anti-Tumor Agent D Inhibition of Tubulin Polymerization C->D Biological Activity E Disruption of Microtubule Dynamics D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H G cluster_pathway Apoptosis Induction Pathway A Anti-Tumor Agent (e.g., 1,2,4-Triazole Analogue) B Tubulin Binding (Colchicine Site) A->B C Microtubule Destabilization B->C D Mitotic Spindle Disruption C->D E Mitotic Arrest (G2/M) D->E F Activation of Caspase Cascade E->F G PARP Cleavage F->G H Apoptosis G->H G cluster_workflow Biological Evaluation Workflow A Synthesized Compound B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Tubulin Polymerization Inhibition Assay B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Lead Compound Identification E->F

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of cross-coupling reactions performed directly on the substrate 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS 1103738-29-9). This compound is primarily documented as a key intermediate in the synthesis of Dapagliflozin.[1][2]

The protocols and data presented herein are therefore based on well-established principles of chemoselectivity in palladium-catalyzed cross-coupling reactions and employ structurally similar di-substituted haloarenes, such as 1-chloro-4-iodobenzene, as representative examples. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl.[3][4] Consequently, selective functionalization of the C-I bond in this compound over the C-Cl bond is highly anticipated under appropriate reaction conditions. The following application notes and protocols are intended to serve as a comprehensive guide and a robust starting point for the development of specific synthetic routes.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its di-halogenated structure allows for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds enables the iodine substituent to be selectively targeted in a variety of palladium-catalyzed cross-coupling reactions, leaving the chlorine atom intact for subsequent transformations. This chemoselectivity is a powerful tool for the efficient construction of complex molecular architectures.[3]

This document outlines representative protocols for four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, demonstrating the potential synthetic utility of this substrate.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the selective cross-coupling of representative chloro-iodoarenes. These conditions can be adapted as a starting point for reactions with this compound.

Table 1: Representative Suzuki-Miyaura Coupling Conditions [5][6]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~95
4-Methoxyphenylboronic acidPd/SF (0.25)-K₂CO₃Dioxane/H₂O90298
Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801692

Table 2: Representative Sonogashira Coupling Conditions [7][8][9]

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~98
2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHFRT895
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene7012~90

Table 3: Representative Heck Coupling Conditions [10][11][12]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8016~90
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1002485
Ethyl acrylate10% Pd/C (0.5)-Et₃NCyrene150195

Table 4: Representative Buchwald-Hartwig Amination Conditions [13][14]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene8018~95
MorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane1002492
p-ToluidineNi(acac)₂ (10)-Cs₂CO₃Toluene1102480

Experimental Protocols

Selective Suzuki-Miyaura Coupling Protocol

This protocol describes the selective coupling of an arylboronic acid at the iodine position of a chloro-iodoarene.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (Toluene:Water ratio typically 4:1).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Selective Sonogashira Coupling Protocol

This protocol details the coupling of a terminal alkyne at the C-I bond, a reaction that proceeds under mild, often room temperature, conditions.[9]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by anhydrous triethylamine.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove solids.

  • Wash the filtrate with 2 M HCl solution, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Selective Heck Coupling Protocol

This protocol outlines the reaction of an alkene at the aryl iodide position.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (Anhydrous)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (DMF or Acetonitrile), followed by triethylamine and the alkene.

  • Seal the tube and heat the mixture to 80-100 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture to remove precipitated salts and wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Selective Buchwald-Hartwig Amination Protocol

This protocol describes the C-N bond formation at the aryl iodide position.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • BINAP (0.015 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (Anhydrous)

Procedure:

  • To a glovebox or a Schlenk flask under a robust inert atmosphere, add NaOt-Bu.

  • Add this compound, Pd₂(dba)₃, and BINAP.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Below are graphical representations of the catalytic cycles for the described cross-coupling reactions, highlighting the selective activation of the C-I bond.

Suzuki_Miyaura_Coupling Selective Suzuki-Miyaura Coupling A Ar-I (Substrate) + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(I)L₂ B->C D Transmetalation (R-B(OH)₂ / Base) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F G Ar-R (Product) + Pd(0)L₂ F->G G->A Catalyst Regeneration

Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.

Sonogashira_Coupling Selective Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Ar-I Oxidative Addition RE Ar-C≡C-R (Product) OA->RE Transmetalation from Cu Reductive Elimination RE->Pd0 Catalyst Regeneration CuI Cu(I)I CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide H-C≡C-R / Base CuAcetylide->CuI Transmetalation to Pd

Caption: Interconnected catalytic cycles of Sonogashira coupling.

Heck_Coupling Selective Heck Coupling Start Ar-I + Pd(0)L₂ OxAdd Oxidative Addition Start->OxAdd Complex1 Ar-Pd(II)(I)L₂ OxAdd->Complex1 Insertion Alkene Insertion Complex1->Insertion Complex2 R-CH₂-CH(Ar)-Pd(II)L₂ Insertion->Complex2 BetaElim β-Hydride Elimination Complex2->BetaElim Product Ar-CH=CH-R (Product) + HPd(II)L₂ BetaElim->Product Regen Base (Regeneration) Product->Regen Regen->Start

Caption: Catalytic cycle for the selective Heck coupling reaction.

Buchwald_Hartwig_Amination Selective Buchwald-Hartwig Amination A Ar-I + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(I)L₂ B->C D Amine Coordination & Deprotonation (Base) C->D + HNR₂' E Ar-Pd(II)(NR₂')L₂ D->E F Reductive Elimination E->F G Ar-NR₂' (Product) + Pd(0)L₂ F->G G->A Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.

References

Application Notes: Synthesis of Triarylamine-Based Hole Transport Materials for OLEDs using 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science

These application notes provide a detailed protocol for the synthesis of a potential hole transport material (HTM) for organic light-emitting diodes (OLEDs) starting from 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. This precursor is a versatile building block, and its dual halogenation allows for selective functionalization, making it a candidate for the synthesis of complex organic electronic materials.[1][2]

Introduction

Organic light-emitting diodes (OLEDs) are a leading technology for displays and solid-state lighting. Their performance is critically dependent on the properties of the organic materials used in their multilayer structure. Hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, enhancing device efficiency and stability. Triarylamine derivatives are a prominent class of HTMs due to their excellent electrochemical and morphological stability.

This compound serves as a valuable starting material for the synthesis of asymmetric triarylamine-based HTMs. The presence of both iodo and chloro substituents allows for selective cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the desired C-N bonds.[2] This document outlines a proposed synthetic route and detailed experimental protocol for the preparation of a novel HTM.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step Buchwald-Hartwig amination reaction. The higher reactivity of the aryl iodide allows for the first C-N bond formation, followed by a second amination at the aryl chloride position under more forcing conditions.

Synthesis_Pathway start This compound reagent1 Bis(4-ethoxyphenyl)amine Pd Catalyst, Ligand, Base start->reagent1 intermediate Intermediate Amine reagent2 Aniline Pd Catalyst, Ligand, Base intermediate->reagent2 final_product Target Hole Transport Material reagent1->intermediate reagent2->final_product

Caption: Proposed two-step synthesis of a triarylamine HTM.

Experimental Protocols

Materials and Methods
  • Starting Material: this compound

  • Reagents: Bis(4-ethoxyphenyl)amine, Aniline, Palladium(II) acetate (Pd(OAc)₂), Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP), Sodium tert-butoxide (NaOt-Bu), Toluene (anhydrous), Tetrahydrofuran (THF, anhydrous)

  • Equipment: Schlenk line, magnetic stirrer, heating mantle, rotary evaporator, column chromatography setup.

Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Step 1: Synthesis of the Intermediate Amine

This step involves the selective Buchwald-Hartwig amination at the aryl iodide position.

  • To a dry Schlenk flask, add this compound (1.0 eq), bis(4-ethoxyphenyl)amine (1.1 eq), sodium tert-butoxide (1.4 eq), and rac-BINAP (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add Palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate amine.

Step 2: Synthesis of the Final Hole Transport Material

This step involves the Buchwald-Hartwig amination at the aryl chloride position.

  • To a dry Schlenk flask, add the intermediate amine from Step 1 (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.5 eq), and a more electron-rich phosphine ligand such as XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe.

  • Add Palladium(II) acetate (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final hole transport material.

Data Presentation

The expected properties of the synthesized hole transport material are summarized below. These are typical values for triarylamine-based HTMs and would require experimental verification.

PropertyExpected Value
HOMO Level-5.1 to -5.4 eV
LUMO Level-2.0 to -2.3 eV
Glass Transition Temp (Tg)> 100 °C
Decomposition Temp (Td)> 350 °C
Solution Photoluminescence400 - 450 nm
Purity (after purification)> 99.5%

OLED Device Fabrication and Characterization Workflow

The synthesized HTM can be incorporated into a multilayer OLED device via vacuum thermal evaporation.

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization ITO_Substrate ITO Substrate Cleaning HTL_Deposition HTM Deposition (Synthesized Material) ITO_Substrate->HTL_Deposition EML_Deposition Emissive Layer Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation EL_Spectra Electroluminescence Spectra Encapsulation->EL_Spectra Current_Voltage Current-Voltage-Luminance (J-V-L) Encapsulation->Current_Voltage Efficiency Efficiency Measurement (cd/A, lm/W, EQE) EL_Spectra->Efficiency Current_Voltage->Efficiency Lifetime Device Lifetime Testing Efficiency->Lifetime

Caption: Workflow for OLED fabrication and characterization.

Conclusion

The provided protocol outlines a plausible and detailed method for the synthesis of a novel hole transport material using this compound as a key precursor. The selective reactivity of the two halogen atoms allows for a controlled, stepwise synthesis of a complex triarylamine structure. While the performance of this specific material in an OLED device requires experimental validation, the proposed synthetic route is based on well-established and robust chemical transformations commonly employed in the synthesis of high-performance organic electronic materials. Researchers are encouraged to adapt and optimize the described conditions to achieve the desired material properties for their specific applications.

References

Suppliers and purchasing options for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement, synthesis, and application of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9), a key intermediate in the synthesis of SGLT2 inhibitors.

Compound Overview

This compound is a versatile building block in organic synthesis, primarily utilized in the preparation of pharmaceuticals.[1] It is a white to light yellow crystalline powder.[1] The compound is sensitive to air, light, and moisture and should be stored in a cool, dry place.[1]

Physico-chemical Properties
PropertyValueSource
CAS Number 1103738-29-9[2][3]
Molecular Formula C₁₅H₁₄ClIO[3]
Molecular Weight 372.63 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 82-85 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and dichloromethane.[1][1]
Storage Keep in a dark place, sealed in dry, at 2-8°C.[2]
Safety Information

This compound is considered hazardous. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Sigma-Aldrich[2], PubChem[4]

Suppliers and Purchasing Options

A variety of chemical suppliers offer this compound in quantities ranging from milligrams for research purposes to kilograms for bulk manufacturing.

SupplierAvailable QuantitiesPurityContact Information/Notes
Sigma-Aldrich 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g98%Available through their online catalog.[2]
ChemicalBook Inquire for bulk quantities≥99%Lists multiple suppliers, including HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD. and Shaanxi Dideu New Materials Co. Ltd.[3]
Jay Finechem Bulk and customized productionHigh PurityManufacturer and supplier in India, exporting globally.[5]
NINGBO INNO PHARMCHEM CO.,LTD. ManufacturerHigh PuritySpecializes in pharmaceutical intermediates.[1]
Anupam Rasayan India Ltd. Inquire for bulk quantities-Listed on CPHI Online.[6]
BLDpharm Inquire for various quantities-Offers NMR, HPLC, LC-MS, UPLC & more documentation.[7]
Win-Win Chemical Inquire for various quantities98%Provides product under catalog number 20681.[8]
Pharmaffiliates Inquire for various quantities-Offers as a pharmaceutical standard and intermediate.[9]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

This protocol is adapted from procedures found on ChemicalBook and involves a two-step process starting from (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

A (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone B Dichloromethane, Acetonitrile A->B Dissolution C Sodium borohydride, Trimethylchlorosilane B->C Reduction at 30-40°C D This compound C->D Formation E Work-up and Crystallization D->E Purification

Caption: Synthesis of this compound via reduction.

Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.

  • Reduction: Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.

  • Silane Addition: Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.

  • Further Reduction: Add another 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40°C for an additional 4 hours.

  • Work-up: Cool the reaction to 0-5 °C and add 20 mL of dichloromethane. Slowly add 20 mL of a 12% sodium carbonate solution dropwise and stir for 20 minutes. Separate the layers and extract the aqueous phase twice with 40 mL of dichloromethane.

  • Purification: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.

  • Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60°C. Slowly add 12 mL of methanol dropwise. Cool the solution to -10°C and allow it to crystallize for 8 hours. Filter the solid, dry it to obtain the final product as a white solid (yield ~86%).

This method involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride.[1]

A 1-chloro-4-iodobenzene D This compound A->D B 4-ethoxybenzyl chloride B->D C Potassium carbonate C->D Base

Caption: SNAr synthesis of the target compound.

Protocol:

A common method involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, with a typical yield of 60-70%.[1]

Application in the Synthesis of Dapagliflozin

This compound is a key precursor for the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[3] The synthesis involves a metal-halogen exchange followed by coupling with a protected gluconolactone and subsequent deprotection steps.

A This compound C Organolithium Intermediate A->C Iodine-Lithium Exchange B n-Butyllithium B->C E Coupled Intermediate C->E Coupling D Protected Gluconolactone D->E F Deprotection E->F Removal of protecting groups G Dapagliflozin F->G

Caption: Synthetic pathway from the intermediate to Dapagliflozin.

Protocol (Adapted from patent literature for analogous bromo-compound):

  • Organolithium Formation: Dissolve this compound in anhydrous tetrahydrofuran (THF) and cool the solution to below -70°C under an inert atmosphere (e.g., argon). Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture at this temperature for about an hour to ensure complete formation of the organolithium reagent.

  • Coupling Reaction: To the freshly prepared organolithium solution, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in toluene, again ensuring the temperature is maintained below -70°C.

  • Deprotection and Cyclization: After the coupling reaction is complete, the resulting intermediate is typically treated with a methanolic solution of an acid (e.g., methanesulfonic acid) to remove the silyl protecting groups and facilitate the formation of the C-glycoside.

  • Reduction: The resulting lactol is then reduced, for example with a silane reducing agent like triethylsilane in the presence of a Lewis acid (e.g., boron trifluoride etherate), to yield the final dapagliflozin structure.

  • Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to obtain Dapagliflozin of high purity.

Characterization

While several suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS, publicly accessible spectra for this compound are limited. Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will include this data.

Expected ¹H NMR signals (based on chemical structure):

  • Ethoxy group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.0 ppm (2H, -O-CH₂-).

  • Benzyl protons: A singlet around 4.0-4.2 ppm (2H, Ar-CH₂-Ar).

  • Aromatic protons: Multiple signals in the range of 6.8-7.6 ppm.

Note: This is a prediction and actual chemical shifts may vary. It is crucial to obtain experimental data for confirmation.

References

Finding a reliable manufacturer of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Research on SGLT2 Inhibition

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a known intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. These application notes focus on the research applications and experimental protocols relevant to studying the effects of SGLT2 inhibition. Researchers should source this and any chemical compound from a reputable and verified manufacturer.

Introduction to SGLT2 Inhibition

Sodium-glucose co-transporter 2 (SGLT2) is a protein primarily found in the proximal tubules of the kidneys. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. Inhibition of SGLT2 prevents this reabsorption, leading to the excretion of glucose in the urine (glucosuria). This mechanism has been a key target in the development of treatments for type 2 diabetes mellitus, as it lowers blood glucose levels independently of insulin action. Beyond glycemic control, SGLT2 inhibitors have demonstrated significant benefits in cardiovascular and renal outcomes, making them a subject of extensive research.

The compound this compound serves as a crucial building block in the synthesis of C-aryl glucoside SGLT2 inhibitors, including Dapagliflozin. Its structural features allow for the eventual coupling with a glucose moiety to form the final active molecule.

Key Research Areas for SGLT2 Inhibitors
  • Glycemic Control: Investigating the efficacy of SGLT2 inhibitors in lowering blood glucose levels in various in vitro and in vivo models of diabetes.

  • Cardiovascular Effects: Studying the mechanisms by which SGLT2 inhibitors reduce the risk of heart failure and other cardiovascular complications.

  • Renal Protection: Elucidating the pathways through which SGLT2 inhibition slows the progression of chronic kidney disease.

  • Metabolic Reprogramming: Analyzing the broader effects of SGLT2 inhibitors on cellular metabolism, including ketogenesis and fuel utilization.

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the potency of a test compound, such as a Dapagliflozin analog synthesized from this compound, in inhibiting SGLT2-mediated glucose uptake.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound (SGLT2 inhibitor)

  • Radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG)

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Wash the cells with PBS.

    • Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add ¹⁴C-AMG to each well at a final concentration of 1 µCi/mL.

    • Incubate for 1-2 hours at 37°C.

  • Termination and Lysis:

    • Aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the reaction.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (nM)Glucose Uptake (CPM)% Inhibition
0 (Vehicle)15,0000
112,50016.7
107,80048.0
504,20072.0
1002,10086.0
50095093.7

Note: The above data is illustrative. Actual results will vary.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol assesses the effect of an SGLT2 inhibitor on glucose tolerance in a diabetic animal model (e.g., db/db mice).

Materials:

  • Diabetic mice (e.g., db/db mice)

  • Test compound (SGLT2 inhibitor) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice for at least one week. Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle orally via gavage.

  • Glucose Challenge: After 30-60 minutes of compound administration, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the treated and vehicle groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion.

    • Compare the AUC between the treated and vehicle groups to determine the effect of the compound on glucose tolerance.

Data Presentation:

Time (min)Vehicle Group Blood Glucose (mg/dL)Treated Group Blood Glucose (mg/dL)
0180178
15350280
30480350
60420310
90310250
120250210
AUC 45,000 33,000

Note: The above data is illustrative. Actual results will vary.

Visualizations

SGLT2_Inhibition_Pathway Lumen Renal Tubule Lumen (High Glucose) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ Urine Urine (Glucose Excretion) Lumen->Urine Increased Glucosuria Cell Proximal Tubule Cell Blood Bloodstream (Glucose Reabsorption) Cell->Blood GLUT2-mediated Glucose Transport SGLT2->Cell Co-transport Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Inhibitor->SGLT2 Blocks

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Experimental_Workflow_OGTT start Start: Fasted Diabetic Mice baseline Measure Baseline Blood Glucose (t=0) start->baseline admin Oral Administration: Vehicle or SGLT2 Inhibitor baseline->admin wait Wait 30-60 min admin->wait glucose Oral Glucose Challenge (2 g/kg) wait->glucose monitor Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose->monitor analysis Data Analysis: Plot Curves & Calculate AUC monitor->analysis end End: Assess Glucose Tolerance analysis->end

Caption: Workflow for an In Vivo Oral Glucose Tolerance Test (OGTT).

Troubleshooting & Optimization

Common side reactions and byproducts in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of this compound, a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic methods have been reported. The most common routes start from (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone or involve the direct benzylation of a substituted benzene ring.

  • Route 1: Reduction of a Benzophenone Intermediate. This is a widely cited method involving the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone. The reduction can be achieved using various reagent systems, such as triethylsilane with boron trifluoride diethyl etherate or sodium borohydride with trimethylchlorosilane.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This method involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.

  • Route 3: Multi-step Synthesis from 4-ethoxybenzyl alcohol. This route involves reacting 4-ethoxybenzyl alcohol with 1,4-diiodobenzene, followed by further reaction steps to yield the final product.

Q2: What are the typical yields for these synthetic methods?

A2: Yields are dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields vary, with the reduction method generally showing high efficiency.

Synthetic RouteTypical YieldReference
Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone86-97%
Reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride (SNAr)60-70%
Multi-step synthesis from 4-ethoxybenzyl alcohol~80%

Q3: What are the primary side reactions and byproducts to anticipate?

A3: The side reactions depend heavily on the synthetic approach.

  • For Friedel-Crafts type reactions (a common method for creating the benzophenone precursor):

    • Isomer Formation: Polyalkylation or acylation can occur, and the substitution may happen at different positions on the aromatic ring, leading to isomeric byproducts. The hydroxyl group of phenol, for instance, is a strong ortho-para director.

    • Rearrangement: The alkylating agent (e.g., a benzyl carbocation) can undergo rearrangement, although this is less common with benzylic systems.

  • For Reduction Reactions:

    • Incomplete Reduction: The starting ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, may remain as a significant impurity if the reaction does not go to completion.

    • Over-reduction/Hydrodehalogenation: Strong reducing conditions could potentially lead to the reduction of the chloro or iodo substituents, though this is less common with the specified reagents.

  • For Cross-Coupling Reactions (e.g., Suzuki, Ullmann):

    • Homocoupling: Self-coupling of the starting materials (e.g., formation of biphenyl derivatives from aryl halides or biaryl ethers) can occur as a side reaction.

  • Solvent-Related Impurities:

    • In a similar synthesis, using acetonitrile as a solvent during the reduction step has been shown to produce an N-acetyl impurity.

Q4: How is the final product typically purified?

A4: Purification is generally achieved through recrystallization. A common procedure involves dissolving the crude product in a solvent like toluene at an elevated temperature, followed by the dropwise addition of an anti-solvent such as methanol to induce crystallization upon cooling. The final product is typically a white to light yellow crystalline powder.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem: Low Yield of Final Product

Q: My final yield is significantly lower than reported in the literature. What are the common causes and solutions?

A: Low yields can stem from several factors, from reagent quality to reaction conditions.

  • Possible Cause 1: Reagent Quality and Reaction Conditions. The compound is sensitive to air, light, and moisture. The presence of water in solvents or reagents can quench intermediates and reduce yield. Likewise, suboptimal reaction temperature or time can lead to incomplete conversion.

    • Solution:

      • Ensure all solvents are anhydrous.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Protect the reaction from light where necessary.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A typical workup involves quenching the reaction, extraction with a solvent like dichloromethane, washing, and drying over anhydrous sodium sulfate before concentration.

  • Possible Cause 2: Incomplete Reduction. If you are following the benzophenone reduction route, the starting ketone is a common impurity that can be difficult to separate and will lower the isolated yield of the desired product.

    • Solution:

      • Confirm the presence of the starting ketone by TLC or HPLC (it will likely have a different Rf value).

      • Consider adding a second portion of the reducing agent and allowing the reaction to proceed for a longer duration to drive it to completion.

      • Ensure the stoichiometry of the reducing agents (e.g., sodium borohydride and trimethylchlorosilane) is correct.

  • Possible Cause 3: Product Loss During Workup or Purification. The product can be lost during aqueous washes if emulsions form or during recrystallization if the incorrect solvent ratio or temperature is used.

    • Solution:

      • During extraction, use brine to break up emulsions.

      • For recrystallization, carefully optimize the solvent/anti-solvent ratio (e.g., toluene/methanol) and cooling rate. Cooling too quickly can trap impurities and reduce the isolated yield of pure crystals.

Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Cause: Reagent/Condition Issues problem->cause1 cause2 Cause: Incomplete Reaction problem->cause2 cause3 Cause: Product Loss (Workup/Purification) problem->cause3 solution1 Solution: - Use anhydrous solvents - Inert atmosphere (N₂/Ar) - Monitor reaction (TLC/HPLC) cause1->solution1 solution2 Solution: - Confirm SM via TLC - Add more reducing agent - Increase reaction time cause2->solution2 solution3 Solution: - Use brine for emulsions - Optimize recrystallization (solvent ratio, cooling rate) cause3->solution3

Caption: Troubleshooting workflow for low product yield.

Problem: Multiple Unexpected Spots on TLC

Q: My crude reaction mixture shows multiple spots on the TLC plate. What could they be?

A: Unexpected spots usually indicate the presence of starting materials, intermediates, or side products.

  • Possible Cause 1: Unreacted Starting Material. The most common "impurities" are the starting materials.

    • Solution: Compare the Rf values of the spots in your crude mixture with the pure starting materials. If they match, it indicates an incomplete reaction. See the "Low Yield" section for advice on driving the reaction to completion.

  • Possible Cause 2: Ketone Intermediate. If using the reduction route, the (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone intermediate is a likely impurity.

    • Solution: This ketone is more polar than the final product and should have a lower Rf value on normal phase silica gel. Purification via recrystallization or column chromatography can remove it.

  • Possible Cause 3: N-acetyl Impurity from Solvent. If using acetonitrile as a solvent in the reduction step, the formation of an N-acetyl impurity has been reported in the synthesis of analogous compounds. This occurs from a Ritter-type reaction with the benzylic carbocation intermediate.

    • Solution: If this impurity is suspected, confirm its presence with mass spectrometry. The most effective solution is to change the solvent to one that does not participate in the reaction, such as dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocols

Protocol: Synthesis via Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

This protocol is adapted from procedures described in the chemical literature.

Materials:

  • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Trimethylchlorosilane (TMSCl)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 12% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Methanol

Procedure:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (1.0 g) and dichloromethane (11.0 g).

  • Initial Reduction: Heat the mixture to 30-40 °C. Add sodium borohydride (0.2 g) and stir for 30 minutes.

  • TMSCl Addition: Slowly add trimethylchlorosilane (0.84 g) dropwise, maintaining the temperature at 30-40 °C. Allow the reaction to proceed for 4 hours.

  • Second Reagent Addition: Add another portion of sodium borohydride (0.6 g) and trimethylchlorosilane (2.52 g) and continue to stir at 30-40 °C for another 4 hours.

  • BF₃·OEt₂ Addition: Cool the reaction mixture to 0-5 °C. Slowly add boron trifluoride diethyl etherate (2.2 g) dropwise, ensuring the temperature does not exceed 10 °C.

  • Final Reaction Phase: Warm the mixture to 30-35 °C and maintain for 4 hours.

  • Workup: Cool the reaction to 0-5 °C. Add dichloromethane (20 mL) followed by the slow, dropwise addition of 12% sodium carbonate solution (20 mL). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane (40 mL each).

  • Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product as a light yellow oil.

  • Purification (Recrystallization): Dissolve the crude oil in toluene (3 mL) and heat to 60 °C. Slowly add methanol (12 mL) dropwise. Cool the solution to -10 °C and allow it to crystallize for 8 hours.

  • Isolation: Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield this compound as a white solid (Typical yield: ~86%).

Synthesis_Workflow start Start: (2-chloro-5-iodophenyl) (4-ethoxyphenyl)methanone reduction1 1. Initial Reduction: - NaBH₄, DCM - 30-40°C start->reduction1 tmscl 2. TMSCl Addition - 30-40°C, 4h reduction1->tmscl reduction2 3. Second Reagent Addition - NaBH₄, TMSCl - 30-40°C, 4h tmscl->reduction2 bf3 4. BF₃·OEt₂ Addition - 0-5°C reduction2->bf3 reaction_final 5. Final Reaction - 30-35°C, 4h bf3->reaction_final workup 6. Workup & Extraction - Quench with Na₂CO₃ - Extract with DCM reaction_final->workup purification 7. Purification - Recrystallize from Toluene/Methanol workup->purification product Final Product: 1-Chloro-2-(4-ethoxybenzyl) -4-iodobenzene purification->product

Caption: Experimental workflow for the reduction synthesis route.

Technical Support Center: Purification of Crude 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the cooling solvent as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling process is too rapid.

  • Solution 1: Re-heat and Add More "Good" Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of the solvent in which the compound is more soluble (in this case, toluene) to decrease the supersaturation. Allow the solution to cool more slowly.

  • Solution 2: Slower Cooling: Ensure the flask is cooling gradually. You can insulate the flask to slow down the heat loss. Avoid placing the hot solution directly into an ice bath.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q2: Very few or no crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This typically indicates that the solution is not saturated, meaning too much solvent was used.

  • Solution 1: Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once you observe turbidity or the formation of a small amount of solid, allow it to cool again.

  • Solution 2: Induce Crystallization: If the solution is close to saturation, try scratching the flask or adding a seed crystal as described in Q1.

Q3: The recrystallized product is still colored (e.g., yellow or brown). How can I remove colored impurities?

A3: Colored impurities are often nonpolar and can be adsorbed onto activated carbon.

  • Solution: Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. Caution: Do not add activated carbon to a boiling solution as it can cause vigorous bumping. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Column Chromatography Issues

Q4: I am not getting good separation between my product and an impurity on the column. What can I do?

A4: Poor separation in column chromatography can be due to several factors, primarily the choice of the mobile phase.

  • Solution 1: Optimize the Solvent System: The polarity of the eluent is critical. If the spots are too close on a TLC plate, you need to adjust the solvent system. For non-polar compounds like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Try a shallower gradient or isocratic elution with a less polar solvent system.

  • Solution 2: Use a Longer Column: Increasing the length of the stationary phase can improve separation.

  • Solution 3: Ensure Proper Column Packing: Uneven packing of the silica gel can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.

Q5: My product is not eluting from the column.

A5: This suggests that the eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try switching to a 5:1 or 2:1 mixture.

Data Presentation

The following table summarizes quantitative data for common purification techniques for this compound.

Purification TechniquePurity AchievedTypical YieldNotes
Recrystallization >98%~86%A common and effective method for removing most impurities.
Washing 98.2 area % by HPLCHighEffective for removing water-soluble impurities. Often used as a preliminary purification step.
Column Chromatography >99% (expected)VariableCan achieve very high purity but may result in lower yields due to product loss on the column.

Experimental Protocols

Recrystallization from Toluene/Methanol

This protocol is effective for obtaining high-purity this compound.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene. Heat the mixture to 60°C with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While maintaining the temperature at 60°C, slowly add methanol dropwise until the solution becomes slightly turbid.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in a -10°C environment (e.g., a freezer or a cooling bath) and leave it undisturbed for 8 hours to allow for complete crystallization.

  • Isolation: Collect the white, solid product by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification by Washing

This method is useful for a quick preliminary purification to remove water-soluble impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the washing step if necessary.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography (General Protocol)
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system. If necessary, gradually increase the polarity of the eluent to move your product through the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound wash Aqueous Wash start->wash Initial Cleanup purity_check1 Check Purity (TLC/HPLC) wash->purity_check1 recrystallization Recrystallization (Toluene/Methanol) purity_check2 Check Purity (TLC/HPLC) recrystallization->purity_check2 troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Issues (oiling out, no crystals) column_chromatography Column Chromatography final_product Pure Product (>98%) column_chromatography->final_product Successful troubleshoot_column Troubleshoot Column column_chromatography->troubleshoot_column Issues (poor separation) purity_check1->recrystallization Purity < 95% or colored purity_check1->final_product Purity > 98% purity_check2->column_chromatography Purity < 98% or persistent impurities purity_check2->final_product Purity > 98%

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oiled Out start->oiling_out no_crystals No/Few Crystals Formed start->no_crystals colored_product Product is Colored start->colored_product solution_oiling Re-heat, add more toluene, cool slowly. Scratch flask or add seed crystal. oiling_out->solution_oiling solution_no_crystals Evaporate excess solvent. Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_colored Treat with activated carbon during dissolution. colored_product->solution_colored

Caption: Troubleshooting common issues in the recrystallization of this compound.

Technical Support Center: Optimizing Coupling Reactions with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the substrate 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. The inherent reactivity difference between the aryl-iodide and aryl-chloride bonds on this molecule presents a key opportunity for selective functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Issue 1: Low to No Product Formation

Question: My coupling reaction with this compound is resulting in low to no yield. What are the most common causes and how can I fix them?

Answer: Failure to form the desired product is a frequent issue that typically points to problems with the catalyst, reagents, or reaction environment. Given the substrate's structure, reactions should selectively occur at the more reactive carbon-iodine bond.[1][2] If no reaction is observed, consider the following:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[3][4] If you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Ensure your palladium source and any accompanying ligands are not degraded. Using a fresh catalyst or a robust precatalyst can resolve this.[5]

  • Oxygen Contamination: Oxygen can deactivate the catalyst by oxidizing the phosphine ligands and the Pd(0) center.[5][6] It is critical to ensure all solvents are properly degassed and the reaction is maintained under a fully inert atmosphere (Argon or Nitrogen).[1]

  • Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings and for activating the nucleophile in other couplings.[6] The solvent system affects the solubility of all components and the stability of the catalytic species.[7] An initial screening of different bases and solvents is often necessary.

  • Inadequate Temperature: Many coupling reactions require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[6] If the reaction is sluggish, a gradual increase in temperature may be required.

Issue 2: Lack of Selectivity

Question: How can I ensure the reaction occurs selectively at the iodine position and not the chlorine position?

Answer: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf > Cl.[1][8] The carbon-iodine bond is significantly more labile and undergoes oxidative addition to the Pd(0) center much more readily than the carbon-chlorine bond.[2][8] Therefore, under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, you can expect excellent chemoselectivity for the iodide position. Reaction at the chloride position is generally difficult and requires specialized, highly active catalyst systems or much harsher conditions.[9] By using standard conditions, you are already optimizing for mono-functionalization at the iodine.

Issue 3: Side Product Formation

Question: I am observing significant side products, such as homocoupling of my starting material or hydrodehalogenation (loss of iodine). What causes this and how can I prevent it?

Answer: Side product formation indicates that your catalyst is active, but undesired reaction pathways are competing with your desired cross-coupling.[6]

  • Homocoupling: This is particularly common in Sonogashira reactions (Glaser coupling) if oxygen is present and can be promoted by the copper co-catalyst.[1] In Suzuki reactions, oxygen can also lead to the homocoupling of boronic acids.[5] To minimize this, ensure thorough degassing of your reaction mixture and consider copper-free Sonogashira conditions if it remains a problem.[1]

  • Hydrodehalogenation: This side reaction replaces the halide with a hydrogen atom and can be promoted by certain bases and solvents, particularly protic solvents like alcohols.[7] If you observe this, consider screening alternative, non-protic solvents or different bases.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved to the corresponding arene before it has a chance to couple. This is often an issue with electron-deficient boronic acids and can be mitigated by using a less aqueous solvent system or a different base.[10]

Issue 4: Choosing the Right Coupling Reaction

Question: What are the recommended starting conditions for common coupling reactions with this substrate?

Answer: The optimal conditions depend on the bond you wish to form (C-C, C-N, etc.). Below are recommended starting points for three common and powerful transformations.

  • For C(sp²)-C(sp²) bond formation (Suzuki-Miyaura Coupling): This is one of the most versatile and widely used methods.[11][12] It is known for its excellent functional group tolerance and the low toxicity of its boron-based reagents.[11]

  • For C(sp²)-C(sp) bond formation (Sonogashira Coupling): This reaction is ideal for coupling with terminal alkynes to create arylalkynes.[2] The reactivity of aryl iodides makes them excellent substrates for this transformation, often allowing for mild reaction conditions.[1][8]

  • For C(sp²)-N bond formation (Buchwald-Hartwig Amination): This reaction is a powerful tool for synthesizing arylamines from aryl halides.[13][14] It typically requires a strong base and bulky, electron-rich phosphine ligands to facilitate the C-N reductive elimination.[14][15]

Data Presentation

The following tables summarize recommended starting conditions for optimizing your coupling reactions. These serve as a starting point, and further optimization may be necessary for your specific coupling partner.

Table 1: General Troubleshooting for Low/No Yield

Potential Cause Recommended Solution(s)
Catalyst Inactivity Use fresh palladium source and ligands. Employ robust pre-catalysts (e.g., XPhos Pd G3).[5]
Oxygen Contamination Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw or sparging with inert gas).[1][5]
Ineffective Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig).[15][16]
Poor Solubility Try alternative solvents or solvent mixtures (e.g., Dioxane, Toluene, DMF).[7][17]

| Low Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition.[6] |

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Notes
Aryl Halide This compound 1.0 equiv.
Boronic Acid/Ester Your coupling partner 1.1 - 1.5 equiv.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) Pre-catalysts like SPhos Pd G3 can also be highly effective.[16]
Ligand SPhos, XPhos, or PPh₃ (2-4 mol% per Pd) Required if using a source like Pd₂(dba)₃.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ 2.0 - 3.0 equiv. Base choice can significantly impact the outcome.[11]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O Ensure solvent is thoroughly degassed.

| Temperature | 80 - 110 °C | Monitor by TLC or LC-MS for completion. |

Table 3: Recommended Starting Conditions for Sonogashira Coupling

Component Recommendation Notes
Aryl Halide This compound 1.0 equiv.
Terminal Alkyne Your coupling partner 1.2 - 1.5 equiv.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%) Copper-free conditions are also possible to avoid homocoupling.[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) Often used as the solvent or co-solvent. Must be anhydrous.
Solvent System THF or DMF Ensure solvent is anhydrous and degassed.[18]

| Temperature | Room Temperature to 80 °C | Aryl iodides are highly reactive and may not require high heat.[1] |

Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Notes
Aryl Halide This compound 1.0 equiv.
Amine Your coupling partner 1.2 - 1.4 equiv.
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst Pre-catalysts (e.g., XantPhos Pd G3) are often more reliable.[19]
Ligand XantPhos, XPhos, or other bulky biaryl phosphines 2-4 mol% per Pd. Ligand choice is critical.[19][20]
Base NaOtBu, KOtBu, or LHMDS 1.4 - 2.0 equiv. A strong, non-nucleophilic base is required.
Solvent System Toluene or 1,4-Dioxane Must be strictly anhydrous.

| Temperature | 80 - 110 °C | |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization may be required for specific boronic acid partners.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[16]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90–100 °C).[16]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to optimizing your cross-coupling reactions.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (+ Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-B(OH)2 / Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (+ Ar-R)

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup A 1. Add Solids: Aryl Halide, Coupling Partner, Base B 2. Create Inert Atmosphere: Evacuate & Backfill (3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.[15]

Troubleshooting Logic Start Reaction Outcome? NoYield Low / No Yield Start->NoYield Poor SideProducts Side Products Observed Start->SideProducts Complex Success Success! Start->Success Clean CheckCatalyst Check Catalyst Activity & Inert Atmosphere NoYield->CheckCatalyst Degas Improve Degassing Use Fresh Reagents SideProducts->Degas Homocoupling? ChangeConditions Change Solvent/Base (e.g., non-protic) SideProducts->ChangeConditions Dehalogenation? ScreenBase Screen Bases & Solvents CheckCatalyst->ScreenBase If still fails IncreaseTemp Increase Temperature ScreenBase->IncreaseTemp If still fails

Caption: A decision tree for troubleshooting common cross-coupling reaction issues.[16]

References

Troubleshooting guide for the synthesis of Dapagliflozin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dapagliflozin intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Dapagliflozin?

A key intermediate in many synthetic routes for Dapagliflozin is a C-aryl glycoside, which is formed by coupling a protected glucose derivative with an aryl aglycone.[1][2] One specific and crucial precursor is (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, which provides the foundational aryl ketone structure for further elaboration.[3]

Q2: What are the common classes of impurities encountered during the synthesis of Dapagliflozin and its intermediates?

Impurities in Dapagliflozin synthesis can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates that did not fully convert, and byproducts from side reactions.[4] An example is the formation of the undesired α-anomer during the glycosylation step, in addition to the desired β-anomer.[5][6]

  • Degradation Products: Dapagliflozin can degrade under certain conditions, leading to impurities through oxidation, hydrolysis, or photodegradation.[4]

  • Residual Solvents: Solvents used in the synthesis may not be completely removed from the final product.[4]

  • Starting Material Impurities: Impurities present in the initial raw materials can be carried through the synthesis. For instance, 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are starting materials that can persist as impurities.[1][7]

Troubleshooting Guide

Low Reaction Yield

Q3: My Friedel-Crafts acylation step is resulting in a low yield. What are the potential causes and solutions?

Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution reaction.[8]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[8][9]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[8]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[8]

Solutions:

  • Ensure the aromatic substrate is not strongly deactivated.

  • Use anhydrous solvents and reagents, and dry all glassware thoroughly.

  • Use a fresh, high-quality Lewis acid catalyst in at least a stoichiometric amount.

  • Optimize the reaction temperature by running small-scale experiments at different temperatures.

ParameterPossible CauseRecommended Action
Low Yield Deactivated aromatic substrateUse a more activated substrate if the synthetic route allows.
Inactive Lewis acid catalystEnsure anhydrous conditions; use fresh catalyst.
Insufficient catalystIncrease catalyst loading to stoichiometric amounts.[8]
Suboptimal reaction temperatureExperimentally determine the optimal temperature.[8]
Impurity Formation

Q4: I am observing the formation of the α-anomer along with the desired β-anomer in the glycosylation step. How can I control this?

The formation of diastereomers (α and β anomers) is a common challenge in C-glycoside synthesis. The desired β-anomer is thermodynamically more stable.

Control Strategies:

  • Reaction Conditions: The choice of solvent and temperature can influence the stereoselectivity. Low-polarity solvents and low temperatures are often employed.[10]

  • Lewis Acid: The use of a Lewis acid like BF₃·OEt₂ can promote the formation of the desired β-C-glucoside.[10][11]

  • Purification: The crude product, which may be a mixture of anomers, often requires purification. This can be achieved through acylation of the crude product, which selectively crystallizes the tetraacetylated β-glucoside, leaving the α-anomer in the mother liquor.[5][6] Subsequent deacetylation yields the pure β-anomer.

Q5: How can I minimize the presence of unreacted starting materials and byproducts in my intermediate?

  • Optimize Reaction Stoichiometry and Time: Ensure the correct molar ratios of reactants are used and allow the reaction to proceed to completion by monitoring it using techniques like TLC or HPLC.

  • Purification Techniques: Advanced purification methods such as recrystallization or column chromatography are effective in removing impurities from the desired intermediate.[4] For example, crystallization of a key ethyl C-aryl glycoside intermediate from an n-propanol and n-heptane mixture can yield high purity (>98.5%).[1][12] A final crystallization from a mixture of n-heptane and ethyl acetate can produce Dapagliflozin with purity greater than 99.7%.[11][12]

Impurity TypePotential CauseMitigation and Removal Strategy
α-anomer Non-optimized reaction conditionsUse appropriate Lewis acids (e.g., BF₃·OEt₂); control temperature and solvent polarity.[10][11] Purify via selective crystallization of the acetylated derivative.[5][6]
Unreacted Starting Materials Incomplete reactionOptimize reaction time and stoichiometry; monitor reaction progress.
Byproducts Side reactionsOptimize reaction conditions (temperature, catalyst); purify the product using chromatography or recrystallization.[4]

Experimental Protocols

Protocol 1: Synthesis of a Key Dapagliflozin Intermediate (C-aryl glycoside)

This protocol is a generalized representation based on common synthetic strategies.

  • Preparation of the Aryl Lithium Reagent:

    • Under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C.

    • Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -78°C.

    • Stir the reaction mixture at -78°C for 1 hour.

  • Coupling with Protected Gluconolactone:

    • In a separate flask, dissolve a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in an anhydrous solvent like toluene.

    • Add the prepared aryl lithium reagent to the gluconolactone solution at a very low temperature (e.g., -75 to -80°C).[13]

    • Allow the reaction to proceed for a specified time.

  • Reduction and Cyclization:

    • The resulting lactol intermediate is then treated with a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) in a solvent mixture (e.g., acetonitrile and methylene chloride) at low temperatures.[5][6]

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and concentrate under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., n-propanol/n-heptane or ethyl acetate/heptane) to obtain the pure C-aryl glycoside intermediate.[11][12]

Protocol 2: Analytical Method for Impurity Profiling (RP-HPLC)

This is a representative HPLC method for the analysis of Dapagliflozin and its impurities.

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[14]

  • Mobile Phase A: Buffer solution (e.g., phosphate buffer) with pH adjusted to 6.5.[14]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[14]

  • Gradient Program: A gradient elution is typically used to separate multiple impurities with different polarities.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 245 nm.[14]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Visualizations

Experimental Workflow for Dapagliflozin Intermediate Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Intermediate start1 5-bromo-2-chloro-4'- ethoxydiphenylmethane step1 Lithiation with n-BuLi in THF at -78°C start1->step1 start2 Protected Gluconolactone step2 Coupling Reaction start2->step2 step1->step2 step3 Reduction with Et3SiH/BF3·OEt2 step2->step3 purify Crystallization (e.g., n-propanol/heptane) step3->purify product Pure Dapagliflozin Intermediate purify->product G start Low Yield in Friedel-Crafts Acylation q1 Are you using anhydrous conditions and fresh catalyst? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Ensure all reagents, solvents, and glassware are anhydrous. Use a fresh batch of Lewis acid. ans1_no->sol1 q2 Is the aromatic ring strongly deactivated? ans1_yes->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Consider an alternative synthetic route with a more activated substrate if possible. ans2_yes->sol2 q3 Is the catalyst loading stoichiometric? ans2_no->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes sol3 Increase the amount of Lewis acid to at least 1 equivalent. ans3_no->sol3 end Optimize reaction temperature and time. ans3_yes->end

References

Technical Support Center: Recrystallization of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material.

Solubility and Solvent Selection

A critical step in successful recrystallization is the selection of an appropriate solvent or solvent system. This compound is a nonpolar molecule, and its solubility reflects this characteristic. An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Qualitative Solubility Data

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
TolueneModerateHighA good primary solvent for dissolving the compound.
MethanolLowModerateOften used as an anti-solvent in combination with a primary solvent like toluene.
EthanolSolubleHighCan be a suitable single-solvent system, but may require careful control of cooling to prevent rapid crashing out.[1]
DichloromethaneHighHighGenerally too good of a solvent for recrystallization unless used in a co-solvent system with an anti-solvent.[1]
WaterSparingly SolubleSparingly SolubleNot a suitable solvent for this nonpolar compound.[1]
Heptane/Ethyl AcetateLikely Low/ModerateLikely HighA common solvent/anti-solvent pair for nonpolar compounds. Worth screening for this target molecule.
IsopropanolLikely ModerateLikely HighCan be an effective single solvent for recrystallization of similar aromatic compounds.

Melting Point: 82-85°C[1]

Experimental Protocols

Below is a detailed methodology for a proven recrystallization protocol for this compound.

Protocol 1: Toluene/Methanol Solvent System

This protocol is a two-solvent method that utilizes the high solubility of the target compound in hot toluene and its low solubility in cold methanol to achieve effective purification.

Materials:

  • Crude this compound

  • Toluene

  • Methanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to the flask. Heat the mixture to 60°C while stirring to dissolve the crude product.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add methanol dropwise to the hot toluene solution.[2] Continue adding methanol until the solution becomes slightly turbid (cloudy), indicating the point of saturation. If too much methanol is added and the solution becomes excessively cloudy, add a small amount of hot toluene to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 8 hours to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why are no crystals forming even after cooling the solution in an ice bath?

A1: This is a common issue that can arise from several factors:

  • Excess Solvent: The most likely reason is that too much solvent was used, and the solution is not supersaturated even at low temperatures. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, if you have a small crystal of the pure product, you can add it as a "seed crystal" to induce crystallization.

Q2: The compound is "oiling out" and forming liquid droplets instead of solid crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature that is above its melting point. For this compound (m.p. 82-85°C), this can happen if the solution is still too warm when it becomes saturated. To resolve this:

  • Add More Solvent: Reheat the mixture to dissolve the oil, and then add a small amount of the primary solvent (e.g., toluene) to decrease the saturation point. Then, allow the solution to cool more slowly.

  • Change Solvent System: The chosen solvent system may not be ideal. Consider a solvent with a lower boiling point or a different co-solvent ratio.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using Too Much Solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling for an Insufficient Amount of Time: Ensure the solution is allowed to cool for an adequate period, including in an ice bath, to maximize crystal formation. The provided protocol suggests 8 hours.[2]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration, some product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

Q4: My final product is not pure white, or the melting point is still broad. What went wrong?

A4: This indicates that impurities are still present in your crystalline product.

  • Incomplete Removal of Soluble Impurities: The crystals may not have been washed thoroughly enough after filtration. Ensure you wash the crystals with a small amount of cold anti-solvent (e.g., methanol) to remove any adhering mother liquor containing dissolved impurities.

  • Insoluble Impurities: If you did not perform a hot filtration and your crude material contained insoluble impurities, they will be present in your final product.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.

References

Managing air and moisture sensitivity of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the handling, storage, and use of this compound, a key intermediate in complex organic synthesis. Due to its chemical structure, particularly the presence of an iodo-group, this compound requires careful management to prevent degradation from atmospheric moisture and oxygen, which can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure long-term stability, the compound should be stored under an inert atmosphere, such as argon or nitrogen, to protect it from oxygen and moisture.[1] It is recommended to keep it in a tightly sealed container, preferably an amber vial to protect from light, at refrigerated temperatures (2-8 °C).[1] For highly sensitive applications, storage inside a glovebox or a desiccator is ideal.[1]

Q2: I noticed the solid has developed a slight yellow or brownish tint. What does this indicate?

A2: A change in color from its typical off-white or pale yellow appearance often suggests degradation. Aryl iodides can undergo slow decomposition, especially when exposed to light and air, which can liberate trace amounts of iodine, causing discoloration. While a slight color change may not significantly impact some reactions, it is a sign of impurity and the material should be assessed for purity before use in sensitive applications.

Q3: Can I handle this compound on the open bench?

A3: For non-critical applications or initial workup procedures where subsequent purification will be performed, brief exposure to the atmosphere may be acceptable. However, for reactions sensitive to moisture or oxygen, such as palladium-catalyzed cross-coupling reactions, it is crucial to handle the compound under inert conditions using a glovebox or Schlenk line techniques.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for aryl halides like this compound include photo-oxidation and hydrolysis.[3] The carbon-iodine bond can be susceptible to cleavage, and exposure to moisture could potentially lead to the formation of corresponding phenolic impurities or dehalogenated byproducts under certain conditions.[3][4]

Q5: How do I choose between using a glovebox and a Schlenk line for handling?

A5: The choice depends on the scale and nature of your experiment. A glovebox is ideal for weighing solids and preparing multiple reactions as it provides a consistently inert environment.[5][6] A Schlenk line is well-suited for solution-based reactions and transfers once the solid has been appropriately handled, allowing for the manipulation of reagents in a closed system under an inert gas flow.[2][6]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in synthetic protocols.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction Yield in Cross-Coupling Reactions 1. Reagent Degradation: The compound may have been compromised by air or moisture, leading to lower active concentration.Verify Purity: Check the purity of the starting material via NMR or LC-MS. • Use Fresh Material: If degradation is suspected, use a freshly opened container or repurify the existing stock. • Improve Handling: Ensure all future manipulations are performed under strictly inert conditions.[2]
2. Inactive Catalyst: Moisture or oxygen introduced during reagent transfer can deactivate palladium catalysts.[7][8]Degas Solvents: Thoroughly degas all solvents using methods like freeze-pump-thaw or by sparging with an inert gas.[5] • Use Pre-catalysts: Employ modern palladium pre-catalysts that are more robust.[4] • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen.[9][10]
3. Impure Solvents or Reagents: Residual water in solvents or other reagents can interfere with the reaction.Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[11] • Check Other Reagents: Ensure all other starting materials and bases are of appropriate purity and handled correctly.
Inconsistent Results Between Batches 1. Variable Storage Conditions: Different batches of the compound may have been exposed to varying levels of air and moisture.Standardize Storage: Implement a strict storage protocol for all batches, as outlined in the FAQs.[1] • Log Handling: Keep a log of when and how each container is accessed.
2. Cross-Contamination: Contamination from spatulas or glassware can introduce impurities.Dedicated Equipment: Use clean, oven-dried glassware and dedicated spatulas for handling.[9] • Glovebox Hygiene: Maintain a clean environment within the glovebox to prevent cross-contamination.[1]
Formation of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of organometallic intermediates in Suzuki-type reactions.[8]Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating.[8] • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout.[10]

Experimental Protocols

Protocol 1: Weighing and Dispensing under Inert Atmosphere (Glovebox)
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels <10 ppm). Place a clean, dry, and tared weighing vessel on an analytical balance inside the glovebox.[12]

  • Transfer: Using a clean spatula, transfer the desired amount of this compound from its storage container to the weighing vessel.

  • Sealing: Tightly seal the main storage container immediately after dispensing.

  • Addition to Reaction: The weighed solid can then be added directly to the reaction flask within the glovebox.

  • Removal from Glovebox: If the reaction is to be run outside the glovebox, seal the reaction flask with a septum before removing it through the antechamber.[2]

Protocol 2: Setting up a Reaction using Schlenk Line Technique
  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) for at least 4 hours at 120 °C and assemble while hot.[9][10]

  • Inerting the Flask: Attach the reaction flask to a Schlenk line, and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air and moisture.[2]

  • Adding the Solid: Weigh the this compound in a separate, tared Schlenk flask or vial. Under a positive flow of inert gas, quickly add the solid to the main reaction flask.[2]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents and other liquid reagents via a gas-tight syringe through a rubber septum.[13][14] Ensure a positive pressure of inert gas is maintained throughout the addition process by using a bubbler.[9][10]

  • Reaction: Once all components are added, the reaction can be heated or stirred as required under a continuous positive pressure of inert gas.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow start Low Reaction Yield Observed check_purity Check Purity of This compound (e.g., NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure check_handling Review Handling Procedures: - Was it handled under inert gas? - Were anhydrous solvents used? is_pure->check_handling Yes repurify Action: Repurify or use a new batch of starting material. is_pure->repurify No handling_ok Were procedures correct? check_handling->handling_ok check_catalyst Evaluate Catalyst System: - Is the catalyst active? - Was the system properly degassed? handling_ok->check_catalyst Yes improve_handling Action: Implement stricter inert atmosphere techniques. Use freshly dried solvents. handling_ok->improve_handling No catalyst_ok Is the catalyst system robust? check_catalyst->catalyst_ok optimize_catalyst Action: Use a new catalyst, pre-catalyst, or improve degassing procedure. catalyst_ok->optimize_catalyst No success Problem Resolved catalyst_ok->success Yes, problem likely complex repurify->success improve_handling->success optimize_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Preparation Phase cluster_inert Inert Environment Handling cluster_reaction Reaction Phase prep_glassware 1. Oven-dry all glassware prep_reagents 2. Degas solvents and prepare other reagents prep_glassware->prep_reagents weigh_solid 3. Weigh solid in glovebox or under positive gas flow prep_reagents->weigh_solid assemble_reaction 4. Assemble reaction under inert atmosphere (Schlenk line) weigh_solid->assemble_reaction add_reagents 5. Add solvents and reagents via syringe assemble_reaction->add_reagents run_reaction 6. Run reaction under positive inert gas pressure add_reagents->run_reaction workup 7. Work-up and purification run_reaction->workup

Caption: General experimental workflow for sensitive reactions.

References

Technical Support Center: Synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate for Dapagliflozin.[1][2]

Experimental Workflow & Synthesis Overview

The synthesis of this compound is often achieved via a Friedel-Crafts alkylation or a reduction of a ketone precursor. The following diagram outlines a common synthetic approach involving the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

G cluster_0 Reaction Stage cluster_1 Work-up & Quenching cluster_2 Purification & Isolation A Charge (2-chloro-5-iodophenyl) (4-ethoxyphenyl)methanone & Dichloromethane B Add Acetonitrile & Sodium Borohydride A->B C Dropwise addition of Trimethylchlorosilane B->C D Reaction at 30-40°C C->D E Cool reaction to 0-5°C D->E Reaction Completion F Quench with Sodium Carbonate Solution E->F G Phase Separation F->G H Aqueous Phase Extraction (Dichloromethane) G->H I Combine & Dry Organic Phases H->I Combined Extracts J Concentrate under Reduced Pressure I->J K Crystallization from Toluene/Methanol J->K L Filter and Dry Product K->L

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this intermediate?

A1: The most prevalent methods are:

  • Friedel-Crafts Alkylation: Reacting 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a Lewis acid catalyst.

  • Ketone Reduction: A two-step process involving the Friedel-Crafts acylation of 1-chloro-4-iodobenzene followed by the reduction of the resulting ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[3] This reduction can be achieved using various reducing agents, such as sodium borohydride with trimethylchlorosilane or boron trifluoride diethyl etherate.[1][3]

Q2: What are the critical physical properties of this compound?

A2: It is typically a white to light yellow crystalline powder with a melting point in the range of 82-85°C.[4] The compound is sparingly soluble in water but shows good solubility in organic solvents like dichloromethane, ethanol, and methanol.[4] It is also reported to be sensitive to air, light, and moisture, necessitating careful storage and handling.[4]

Q3: What are the primary applications of this compound?

A3: Its main use is as a crucial building block in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[1][2] It has also been utilized in the preparation of other biologically active compounds, including potential antitumor and antiviral agents.[4]

Troubleshooting Guide for Scale-Up Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature (e.g., to 35-40°C) if monitoring shows stalled conversion.[3]
Moisture Contamination: Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂) and reducing agents are highly sensitive to moisture, which can deactivate them.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants or catalysts.Carefully verify the stoichiometry of all reagents. For the ketone reduction, ensure a sufficient excess of the reducing agent (e.g., sodium borohydride) is used to drive the reaction to completion.[3]
High Impurity Levels Formation of Di-alkylation Products: In Friedel-Crafts alkylation, over-alkylation of the aromatic ring can occur.Control the stoichiometry of the alkylating agent. Consider slow, controlled addition of the 4-ethoxybenzyl chloride to the reaction mixture.
Side Reactions from Acetonitrile: When acetonitrile is used as a solvent in some routes, it can lead to the formation of N-acetyl impurities.[5]A patent for a related bromo-analogue suggests that avoiding acetonitrile as a solvent can prevent the formation of N-acetyl impurities.[5] Consider alternative solvent systems like dichloromethane alone.
Incomplete Reduction: Presence of the starting ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.Increase the amount of reducing agent or the reaction time. Staged addition of the reducing agent and activator (e.g., NaBH₄ and BF₃·OEt₂) can improve conversion.[1]
Difficult Product Isolation / Purification Oiling Out During Crystallization: The crude product may separate as an oil instead of a solid during crystallization.Ensure the crude product is sufficiently pure before attempting crystallization. Use an appropriate solvent system; a toluene/methanol mixture is reported to be effective.[1][3] Control the cooling rate; slow cooling from an elevated temperature (e.g., 60°C) to a low temperature (e.g., -10°C) over several hours can promote proper crystal formation.[1]
Emulsion Formation During Work-up: Difficult phase separation between the organic and aqueous layers after quenching.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period before attempting separation.
Scale-Up Specific Challenges Poor Heat Transfer: Exothermic reactions (e.g., quenching of Lewis acids) can become difficult to control in large reactors.Ensure the reactor has adequate cooling capacity. Perform slow, controlled addition of reagents, especially during the quenching step, while carefully monitoring the internal temperature.
Inefficient Mixing: In large vessels, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions.Use appropriate agitation (e.g., mechanical stirrer with a suitable impeller design) and ensure the stirring speed is sufficient to maintain a homogeneous mixture.
Material Handling: Handling large quantities of moisture-sensitive or hazardous chemicals requires specialized equipment and procedures.Utilize closed-system transfers for reagents where possible. Ensure adequate ventilation and personal protective equipment (PPE) are used, especially when handling corrosive Lewis acids or flammable solvents.

Summary of Reaction Conditions from Literature

ParameterCondition 1Condition 2
Reaction Type Ketone ReductionKetone Reduction
Starting Material (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Reducing Agent / Activator Sodium Borohydride / TrimethylchlorosilaneSodium Borohydride / Boron Trifluoride Diethyl Etherate
Solvent(s) Dichloromethane, AcetonitrileDichloromethane
Temperature 30-40°C30-35°C
Reaction Time ~8.5 hours (staged additions)~8 hours (staged additions)
Purification Crystallization (Toluene/Methanol)Crystallization (Toluene/Methanol)
Reported Yield 86%Not explicitly stated for this specific step, but part of a high-yield process.
Reference ChemicalBook[1]ChemicalBook[3]

References

Common pitfalls to avoid when working with halogenated aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with handling and reacting halogenated aromatic compounds.

I. Troubleshooting Guides: Cross-Coupling Reactions

Halogenated aromatic compounds are key substrates in a variety of palladium-catalyzed cross-coupling reactions. However, achieving high yields and purity can be challenging. This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck reactions.

FAQ 1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura cross-coupling reactions are a frequent issue. The problem can often be traced to reagent quality, reaction conditions, or competing side reactions.

Initial Checks:

  • Reagent Quality: Ensure the aryl halide, boronic acid/ester, palladium catalyst, and ligand are pure and dry. Phosphine ligands are particularly susceptible to oxidation, and boronic acids can degrade upon storage.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly.

Troubleshooting Strategies:

  • Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, especially with electron-deficient arylboronic acids.[1]

    • Mitigation:

      • Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

      • Consider converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate.[1]

      • Optimize reaction time and temperature; shorter times and lower temperatures can reduce protodeboronation.[1]

  • Dehalogenation: The aryl halide starting material can be reduced, leading to a common side reaction. This can occur through various mechanisms, sometimes involving the solvent or base as a hydride source.[2]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[2] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.

G start Low Yield in Suzuki Reaction reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid, Catalyst, Ligand) start->reagent_quality Step 1 inert_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_quality->inert_atmosphere Step 2 base_choice Optimize Base (e.g., K3PO4, Cs2CO3) inert_atmosphere->base_choice If still low yield temp_time Adjust Temperature and Time inert_atmosphere->temp_time ligand_choice Screen Different Ligands (e.g., Buchwald ligands for Ar-Cl) base_choice->ligand_choice If using Ar-Cl or challenging substrate base_choice->temp_time boronic_ester Use More Stable Boronic Ester (Pinacol, MIDA) base_choice->boronic_ester If protodeboronation suspected success Improved Yield ligand_choice->success temp_time->success boronic_ester->success

FAQ 2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can this be prevented?

Glaser-type homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst.[3]

Troubleshooting Strategies:

  • Copper-Free Conditions: For challenging substrates, particularly electron-rich aryl bromides and chlorides, switching to copper-free Sonogashira conditions can be effective as the Glaser-Hay side reaction is avoided.[3]

  • Inert Atmosphere: Oxygen promotes homocoupling. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.[4]

  • Amine Base: Use a high-purity, dry amine base like triethylamine or diisopropylamine.[4] The base is essential for the deprotonation of the alkyne.[4]

FAQ 3: My Heck reaction with an aryl iodide is not proceeding. What are the likely issues?

While aryl iodides are generally reactive in Heck couplings, several factors can lead to a stalled reaction.

Troubleshooting Strategies:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a fresh, active catalyst and that the reaction is conducted under inert conditions.

  • Base Selection: The choice of base is critical. Common bases include triethylamine and potassium carbonate. The base is required to regenerate the active Pd(0) catalyst.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. DMF and DMAc are common choices.

  • Olefin Stability: Ensure the olefin coupling partner is stable under the reaction conditions.

II. Data Presentation: Optimizing Cross-Coupling Reactions

The following tables provide a summary of quantitative data to guide the optimization of your cross-coupling reactions.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseTemperature (°C)Yield (%)
1Na₂CO₃8098
2K₂CO₃8095
3K₃PO₄8096
4NaOH8085
5KOH8082
6NaOAc8075
7TEA8060

Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), in an ionic liquid/water mixture. Data is illustrative and yields are substrate-dependent.[5]

Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of an Aryl Chloride

EntryLigandCatalystYield (%)
1PPh₃Pd(OAc)₂<5
2PCy₃Pd(OAc)₂30
3XPhosPd₂(dba)₃95
4SPhosPd₂(dba)₃92

Reaction conditions: 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base, and solvent at 100 °C. Data is representative and specific yields will vary.

G

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving halogenated aromatic compounds.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is adapted for the coupling of a secondary amine with an aryl bromide.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

IV. Purification of Halogenated Aromatic Compounds

The purification of halogenated aromatic compounds can present unique challenges due to their physical and chemical properties.

FAQ 4: I am having difficulty purifying my halogenated aromatic compound by column chromatography. What are some common issues and solutions?
  • Compound Instability on Silica Gel: Some halogenated aromatics, particularly those with other functional groups, can be unstable on acidic silica gel, leading to degradation.

    • Solution: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Poor Separation of Isomers: Positional isomers of halogenated aromatics can be very difficult to separate due to their similar polarities.

    • Solution: High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary. For fluoroaromatic compounds, phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivity.[7]

  • Co-elution with Byproducts: Non-polar byproducts, such as homocoupled products, can co-elute with the desired product.

    • Solution: A careful optimization of the solvent system for column chromatography is required. A less polar solvent system may allow for the separation of the non-polar byproduct.

V. Safety and Handling

Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and persistence.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle all volatile halogenated aromatic compounds in a well-ventilated chemical fume hood.

  • Avoid Inhalation and Skin Contact: Many halogenated aromatics are toxic and can be absorbed through the skin.

Specific Hazards:

  • Brominated Flame Retardants (BFRs): These compounds are persistent, bioaccumulative, and toxic (PBT).[8] Handle with extreme care and use dedicated glassware if possible to avoid cross-contamination.

  • Volatile Halogenated Aromatics: For volatile compounds, ensure the fume hood has adequate airflow. Store in tightly sealed containers in a well-ventilated area.

Waste Disposal:

  • Segregation: Halogenated waste should be segregated from non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chlorinated and other halogenated aromatic waste.[9] Never dispose of halogenated organic waste down the drain.[10]

G start Handling Halogenated Aromatics spill_kit Have Spill Kit Ready start->spill_kit sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) fume_hood Work in a Fume Hood ppe->fume_hood waste Segregate Halogenated Waste fume_hood->waste end Safe Laboratory Practice waste->end spill_kit->end sds->ppe

References

Technical Support Center: Waste Disposal and Neutralization for Reactions Involving 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and neutralization of waste generated from chemical reactions involving 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation. As a halogenated aromatic compound, it should be handled with care, as related compounds can be toxic to aquatic life with long-lasting effects.[2][3]

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. Due to its hazardous nature and potential environmental toxicity, this compound and its waste streams should not be disposed of down the drain.[2] All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Q3: What are the general principles for managing waste from reactions involving this compound?

A3: The primary goal is to convert the halogenated aromatic compound into a less hazardous substance through dehalogenation or complete mineralization. Waste should be segregated into halogenated and non-halogenated streams to facilitate proper disposal.[4] Neutralization procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Are there any incompatible materials I should be aware of when treating waste containing this compound?

A4: Yes. Avoid mixing waste containing this compound with strong oxidizing agents, as this can lead to unpredictable and potentially vigorous reactions.[1] Also, be cautious when mixing with strong bases at elevated temperatures, as this can initiate unintended reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the waste neutralization process.

Issue Potential Cause Troubleshooting Steps
Incomplete Neutralization/Dehalogenation Insufficient reagent concentration, inadequate reaction time or temperature.1. Increase the molar excess of the neutralizing agent (e.g., nucleophile or reducing agent). 2. Extend the reaction time. 3. Gradually increase the reaction temperature while monitoring for any exothermic events. 4. Consider a different, more reactive neutralization agent.
Formation of Unidentified Precipitate Side reactions or insolubility of byproducts in the chosen solvent.1. Analyze a small sample of the precipitate to identify its composition. 2. Adjust the pH of the solution, as some salts precipitate under specific pH conditions. 3. Consider adding a co-solvent to improve the solubility of all components.
Unexpected Color Change Formation of colored byproducts or degradation of reaction components.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to identify the products being formed. 2. If the color indicates a potentially hazardous decomposition, stop the reaction and reassess the neutralization strategy.
Vigorous Reaction or Gas Evolution Reaction is too exothermic or is producing gaseous byproducts.1. Immediately cool the reaction vessel in an ice bath. 2. Ensure the reaction is being performed in a fume hood with the sash at the appropriate height. 3. Add reagents more slowly and in smaller portions. 4. Dilute the reaction mixture with an inert solvent.

Experimental Protocols for Waste Neutralization

The following are general laboratory-scale protocols for the neutralization of waste containing this compound. Researchers must first test these methods on a small scale to ensure safety and effectiveness for their specific waste stream.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Dehalogenation

This protocol aims to replace the halogen atoms with a less hazardous functional group. Given the presence of both chloro and iodo substituents, the iodo group is expected to be more reactive towards nucleophilic substitution.

Objective: To dehalogenate this compound in a waste stream.

Materials:

  • Waste stream containing this compound.

  • Sodium methoxide (NaOMe) or another suitable nucleophile.

  • Methanol (or an appropriate solvent compatible with the waste stream).

  • Round-bottom flask with a reflux condenser.

  • Stirring plate and stir bar.

  • Standard laboratory glassware.

  • Appropriate PPE (safety goggles, lab coat, chemically resistant gloves).

Procedure:

  • In a fume hood, transfer the waste solution to a round-bottom flask equipped with a stir bar.

  • Add a 2-3 molar excess of sodium methoxide dissolved in methanol.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C).

  • Allow the reaction to proceed for 2-4 hours. Monitor the progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Neutralize the solution to a pH between 6 and 8 with a dilute acid (e.g., 1M HCl).

  • The resulting dehalogenated aromatic compound is generally less toxic, but the entire waste stream should still be collected and disposed of as hazardous waste.

Protocol 2: Advanced Oxidation Process (AOP) using Fenton's Reagent

This protocol aims to mineralize the organic compound to carbon dioxide and water through the generation of highly reactive hydroxyl radicals.

Objective: To degrade this compound in an aqueous waste stream.

Materials:

  • Aqueous waste stream containing this compound.

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • 30% Hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) to adjust pH.

  • Sodium hydroxide (NaOH) to neutralize after treatment.

  • Large beaker or flask.

  • Stirring plate and stir bar.

  • pH meter or pH paper.

  • Appropriate PPE.

Procedure:

  • In a fume hood, place the aqueous waste in a large beaker with a stir bar.

  • Adjust the pH of the solution to between 2.5 and 3.5 using dilute sulfuric acid.

  • Add iron(II) sulfate to the solution to achieve a concentration of approximately 10-20 mg/L. Stir until dissolved.

  • Slowly and carefully add 30% hydrogen peroxide to the solution. The amount will depend on the concentration of the organic waste; a starting point is a 1:5 molar ratio of iron(II) to H₂O₂. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at room temperature for at least one hour. The solution may change color.

  • After the reaction period, check the degradation of the target compound using a suitable analytical method.

  • Once degradation is complete, raise the pH to between 7 and 8 with sodium hydroxide to precipitate the iron as iron(III) hydroxide.

  • Allow the precipitate to settle, and then decant the supernatant. The supernatant and the precipitate should be collected and disposed of as hazardous waste.

Visualizations

Waste_Management_Workflow cluster_collection Waste Collection cluster_neutralization Neutralization Options cluster_disposal Final Disposal A Reaction containing This compound B Segregate into Halogenated Waste A->B Step 1 C Chemical Treatment (e.g., Dehalogenation) B->C Option A D Advanced Oxidation (e.g., Fenton's Reagent) B->D Option B E Collect Treated Waste C->E Step 2 D->E Step 2 F Dispose as Hazardous Waste (via EHS) E->F Step 3

Caption: General workflow for the management of waste containing halogenated compounds.

SNAr_Protocol start Waste Stream in Flask add_reagents Add Nucleophile (e.g., NaOMe) and Solvent (e.g., Methanol) start->add_reagents reflux Heat to Reflux (65-70 °C) for 2-4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool quench Slowly Add Water cool->quench neutralize Neutralize to pH 6-8 quench->neutralize collect Collect for Hazardous Waste Disposal neutralize->collect

Caption: Step-by-step experimental workflow for SNAr dehalogenation.

AOP_Protocol start Aqueous Waste Stream adjust_ph_down Adjust pH to 2.5-3.5 with H₂SO₄ start->adjust_ph_down add_fe Add Iron(II) Sulfate adjust_ph_down->add_fe add_h2o2 Slowly Add 30% H₂O₂ add_fe->add_h2o2 react Stir at Room Temperature for at least 1 hour add_h2o2->react adjust_ph_up Raise pH to 7-8 with NaOH react->adjust_ph_up precipitate Allow Iron(III) Hydroxide to Precipitate adjust_ph_up->precipitate decant_collect Decant and Collect all Waste for Hazardous Disposal precipitate->decant_collect

Caption: Step-by-step experimental workflow for Advanced Oxidation Process.

References

Validation & Comparative

Confirming the Structure of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for researchers to unequivocally verify the chemical structure of this versatile building block.

The correct identification and purity assessment of starting materials and intermediates are critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate the molecular structure of novel compounds. This guide will focus on the application of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural analysis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the target molecule's structure.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Data Interpretation & Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the sequential process of sample preparation, spectroscopic data acquisition, and data analysis for the structural confirmation of this compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent fragments and general principles of spectroscopy. This data should be compared with experimentally obtained spectra for structural verification.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-CH₃ (ethoxy)1.4Triplet3HAlkyl group protons, split by adjacent -CH₂- group.
-OCH₂- (ethoxy)4.0Quartet2HMethylene protons adjacent to an oxygen atom, split by -CH₃ group.
-CH₂- (benzyl)4.1Singlet2HBenzylic protons, expected to be a singlet as there are no adjacent protons.
Aromatic H (ethoxybenzyl)6.8-7.2Multiplet4HProtons on the 4-ethoxybenzyl ring, exhibiting characteristic aromatic region signals.
Aromatic H (chlor-iodobenzyl)7.0-7.6Multiplet3HProtons on the 1-chloro-4-iodobenzene ring, with shifts influenced by the electron-withdrawing halogen substituents.[4][5][6][7][8]
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonPredicted Chemical Shift (ppm)Rationale
-CH₃ (ethoxy)~15Typical chemical shift for a terminal methyl group in an ethoxy substituent.
-OCH₂- (ethoxy)~63Methylene carbon attached to an oxygen atom.
-CH₂- (benzyl)~39Benzylic carbon, shifted downfield due to attachment to two aromatic rings.
Aromatic C110-160Aromatic carbons appear in this characteristic range.[9][10][11][12][13][14] The specific shifts will be influenced by the substituents on each ring. Carbons attached to iodine and chlorine will be significantly affected.
C-I~90-100The carbon atom directly bonded to iodine is expected to be significantly shielded.[10]
C-Cl~130-135The carbon atom directly bonded to chlorine will be deshielded.
C-O~158The aromatic carbon attached to the ethoxy group will be deshielded.
IR Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C-H (aromatic)3100-3000Medium-WeakCharacteristic stretching vibrations for C-H bonds on an aromatic ring.[11][13][14][15][16]
C-H (aliphatic)3000-2850MediumStretching vibrations for C-H bonds in the ethoxy and benzyl methylene groups.
C=C (aromatic)1600-1450Medium-StrongCharacteristic ring stretching vibrations of the benzene rings.[11][13][14][15][16]
C-O (ether)1250-1000StrongAsymmetric and symmetric C-O-C stretching of the ethoxy group.
C-Cl800-600StrongStretching vibration of the carbon-chlorine bond.
C-I600-500MediumStretching vibration of the carbon-iodine bond.
Substitution Pattern900-675Medium-StrongOut-of-plane C-H bending vibrations that are indicative of the substitution patterns on the aromatic rings.[11][15][16]
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonRationale
372/374[M]⁺, [M+2]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity ratio of approximately 3:1.[17]
245/247[M - C₇H₇O]⁺Loss of the 4-ethoxybenzyl radical.
127[I]⁺Iodine cation, a common fragment in iodine-containing compounds.
121[C₈H₉O]⁺4-ethoxybenzyl cation.
93[C₆H₅O]⁺Fragment from the 4-ethoxybenzyl moiety.

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and perform a baseline correction.

    • Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph for separation if impurities are suspected.

    • Use a standard EI energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

By systematically applying these spectroscopic techniques and comparing the acquired data with the predicted values, researchers can confidently confirm the structure of this compound, ensuring the quality and reliability of this important synthetic intermediate.

References

Comparison of different synthetic routes to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of pharmaceuticals such as Dapagliflozin.[1][2] The comparison focuses on reaction yields, key reagents, and provides detailed experimental protocols for the most well-documented methods.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents/Conditions Reported Yield Purity Key Advantages Potential Challenges
1. Friedel-Crafts Acylation & Reduction 2-Chloro-5-iodobenzoic acid, PhenetoleOxalyl chloride or Thionyl chloride, AlCl₃, Triethylsilane or NaBH₄High (analogous bromo-compound)Not explicitly statedOne-pot potential, readily available starting materials.Stoichiometric amounts of Lewis acid required, potential for side reactions.
2. Reduction of Ketone Precursor (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanoneNaBH₄/Trimethylchlorosilane or NaBH₄/BF₃·OEt₂ or Triethylsilane/BF₃·OEt₂86% - 97.4%[3]98.2% (HPLC)[3]High yields and purity, multiple reducing agent options.Requires synthesis of the ketone precursor.
3. Nucleophilic Aromatic Substitution (SNAr) 1-Chloro-4-iodobenzene, 4-Ethoxybenzyl chlorideBase (e.g., Potassium Carbonate)60-70%[4]Not explicitly statedPotentially simpler, fewer steps.Lower reported yields, detailed protocol not widely available.
4. Multi-step from 4-Ethoxybenzyl Alcohol 4-Ethoxybenzyl alcohol, 1,4-DiiodobenzeneThionyl chloride, Triethylamine, Sodium hydride, 1-Chloro-2-bromoethane~80%[4]Not explicitly statedHigher yield than SNAr route.Multi-step process, detailed protocol not widely available.

Experimental Protocols

Route 1: Friedel-Crafts Acylation followed by in situ Reduction (Adapted from a bromo-analogue synthesis)

This route involves the formation of an acyl chloride from 2-chloro-5-iodobenzoic acid, followed by a Friedel-Crafts acylation of phenetole to form the ketone intermediate, which is then reduced in the same pot to the desired product. The following protocol is adapted from a patent for the synthesis of the analogous 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[5][6][7]

Step 1a: Formation of Acyl Chloride

  • To a solution of 2-chloro-5-iodobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF).

  • Add oxalyl chloride or thionyl chloride dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature.

  • Concentrate the reaction mixture under vacuum to obtain the crude 2-chloro-5-iodobenzoyl chloride.

Step 1b: Friedel-Crafts Acylation and Reduction

  • Dissolve the crude 2-chloro-5-iodobenzoyl chloride in dichloromethane and cool the solution to 0-5 °C.

  • Add phenetole to the solution.

  • Portion-wise, add aluminum chloride (AlCl₃) while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • For the reduction step, slowly add a reducing agent such as triethylsilane or a combination of sodium borohydride and aluminum chloride at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-36 hours.

  • Quench the reaction by carefully adding it to an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or toluene/methanol).[3]

Route 2: Reduction of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

This is a high-yielding route that starts from the pre-formed ketone. Several reduction methods have been reported with detailed protocols.

Method A: Using Sodium Borohydride and Trimethylchlorosilane [1][3]

  • Under a nitrogen atmosphere, suspend (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone in dichloromethane in a reaction flask.

  • Add acetonitrile and heat the mixture to 30-40 °C.

  • Add sodium borohydride and stir for 30 minutes.

  • Slowly add trimethylchlorosilane dropwise while maintaining the temperature at 30-40 °C and continue stirring for 4 hours.

  • Add a second portion of sodium borohydride and trimethylchlorosilane and continue the reaction for another 4 hours.

  • After the reaction is complete, cool the mixture and quench with a 12% sodium carbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from toluene and methanol to afford a white solid with a reported yield of 86%.[1][3]

Method B: Using Sodium Borohydride and Boron Trifluoride Diethyl Etherate [3]

  • Cool a solution of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone in a suitable solvent to 0-5 °C.

  • Slowly add boron trifluoride diethyl etherate dropwise, keeping the temperature below 10 °C.

  • Warm the reaction to 30-35 °C and maintain for 4 hours.

  • Cool the reaction to 10-15 °C and add sodium borohydride followed by more boron trifluoride diethyl etherate.

  • Heat the mixture to 30-35 °C for another 4 hours.

  • Upon completion, cool the reaction to 0-5 °C and add dichloromethane.

  • Slowly add a 12% sodium carbonate solution to quench the reaction.

  • Work up the reaction as described in Method A, followed by purification.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound via the Friedel-Crafts and Ketone Reduction routes.

G cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Ketone Reduction A1 2-Chloro-5-iodobenzoic Acid A2 Acyl Chloride Formation (SOCl₂ or (COCl)₂) A1->A2 A3 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone A2->A3 Friedel-Crafts Acylation (Phenetole, AlCl₃) A4 Reduction (e.g., Et₃SiH, AlCl₃) A3->A4 P This compound A4->P B1 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone B2 Reduction (e.g., NaBH₄, BF₃·OEt₂) B1->B2 B2->P Q Purification & Analysis (Recrystallization, HPLC, NMR) P->Q

Caption: Synthetic pathways to this compound.

Discussion of Less-Documented Routes

Route 3: Nucleophilic Aromatic Substitution (SNAr)
Route 4: Multi-step Synthesis from 4-Ethoxybenzyl Alcohol

This route begins with the reaction of 4-ethoxybenzyl alcohol and 1,4-diiodobenzene, followed by a subsequent reaction to introduce the chloro-benzyl moiety.[4] A higher yield of approximately 80% is reported for this method compared to the SNAr approach.[4] However, like the SNAr route, a detailed, step-by-step protocol is not widely published, making a direct comparison of its practicality challenging.

Conclusion

For the synthesis of this compound, the reduction of the corresponding ketone precursor stands out as a highly efficient and well-documented method, consistently providing high yields and purity. The Friedel-Crafts acylation followed by reduction also presents a viable and potentially one-pot strategy, although it may require more optimization to control for potential side reactions. The SNAr and the multi-step synthesis from 4-ethoxybenzyl alcohol are mentioned as alternatives but lack the detailed experimental support in the public domain to be fully evaluated for large-scale or routine laboratory synthesis without further process development. Researchers and drug development professionals should consider the trade-offs between the number of steps, overall yield, and the availability of detailed and reliable experimental procedures when selecting a synthetic route.

References

A Comparative Guide to Intermediates in Dapagliflozin Synthesis: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes, is a critical aspect of its pharmaceutical development and production. The choice of starting materials and key intermediates significantly influences the overall yield, purity, cost-effectiveness, and environmental impact of the manufacturing process. This guide provides an objective comparison of the established intermediate, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, with alternative precursors, supported by available experimental data.

Introduction to Dapagliflozin Synthesis

The core structure of Dapagliflozin features a C-aryl glucoside, where a glucose moiety is attached to a diarylmethane scaffold. A pivotal step in its synthesis is the coupling of a functionalized phenyl group with a protected glucose derivative. The nature of the halogen on the phenyl intermediate (iodine or bromine) and the overall synthetic strategy play a crucial role in the efficiency of this key coupling reaction. This comparison will focus on two prominent synthetic routes distinguished by their primary aromatic intermediates.

Comparative Data of Synthetic Intermediates

The following table summarizes the quantitative data from different synthetic routes to Dapagliflozin, highlighting the performance of the chosen intermediates.

IntermediateSynthetic Route HighlightsReported YieldFinal Product PurityReference
This compound Grignard reaction with a protected brominated glucose derivative.72% (for the coupling step)Not explicitly stated for the final product in this specific protocol.[1]
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Mentioned as an alternative to the iodo- a anologue for Grignard-based coupling.Data not provided for direct comparison.Not available.[1]
5-Bromo-2-chlorobenzoic acid Multi-step synthesis involving initial Friedel-Crafts acylation.26.4% (overall yield)99.4% (HPLC)[2]
5-Bromo-2-chlorobenzoic acid "Green" synthesis approach involving a one-pot Friedel-Crafts acylation and ketalization.76% (for a key intermediate); >98% pure Dapagliflozin obtained.>98%[3][4]

Synthetic Pathways and Logical Relationships

The choice of the starting aromatic intermediate dictates the subsequent synthetic strategy for constructing the Dapagliflozin molecule. The following diagrams illustrate the logical flow of the synthetic routes.

Dapagliflozin_Synthesis_Comparison cluster_Route1 Route 1: From Halogenated Benzylbenzene cluster_Route2 Route 2: From Benzoic Acid Derivative A1 This compound or 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene B1 Grignard Reagent Formation A1->B1 C1 Coupling with Protected Brominated Glucose B1->C1 D1 Deprotection C1->D1 E1 Dapagliflozin D1->E1 A2 5-Bromo-2-chlorobenzoic acid B2 Friedel-Crafts Acylation A2->B2 C2 Reduction B2->C2 D2 Coupling with Protected Gluconolactone C2->D2 E2 Deprotection & Reduction D2->E2 F2 Dapagliflozin E2->F2

Caption: Comparative Synthetic Pathways to Dapagliflozin.

Experimental Protocols

Below are the detailed methodologies for the key experiments involving the compared intermediates.

Route 1: Synthesis via this compound

This protocol is based on the Grignard reaction approach.

Step 1: Grignard Reagent Formation

  • To a solution of this compound (56g, 150mmol) in anhydrous tetrahydrofuran (250mL) under a nitrogen atmosphere and cooled to -10°C, isopropylmagnesium chloride (80 mL, 2M solution in THF) is slowly added.

  • The reaction mixture is maintained at -5°C for 2 hours to ensure the formation of the corresponding Grignard reagent.[5]

Step 2: Coupling with Protected Glucose

  • In a separate reaction vessel, a mixture of 2,3,4,6-tetraacetoxy-α-D-bromoglucopyranose (49g, 120mmol), nickel chloride (1.93g, 15mmol), and isoprene (5.1g, 75mmol) in anhydrous tetrahydrofuran (250mL) is prepared under a nitrogen atmosphere and cooled to 0°C.

  • The previously prepared Grignard reagent is slowly added to this mixture over 1 hour.

  • The reaction is maintained at a temperature between 5°C and 10°C for 12 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.[5]

  • The resulting product, the acetyl-protected Dapagliflozin, is then isolated and purified.

Step 3: Deprotection

  • The acetyl groups are removed by hydrolysis, for example, using lithium hydroxide in a mixture of methanol and tetrahydrofuran, to yield Dapagliflozin.[5]

Experimental_Workflow_Route1 A Start: This compound B Add Isopropylmagnesium Chloride in THF at -10°C A->B C React at -5°C for 2h to form Grignard Reagent B->C E Slowly add Grignard Reagent to glucose solution C->E D Prepare solution of protected brominated glucose, NiCl2, and isoprene in THF at 0°C D->E F React at 5-10°C for 12h E->F G Quench with aq. NH4Cl F->G H Isolate Acetyl-protected Dapagliflozin G->H I Deprotection with LiOH H->I J Final Product: Dapagliflozin I->J Experimental_Workflow_Route2 A Start: 5-Bromo-2-chlorobenzoic acid B One-Pot Friedel-Crafts Acylation and Ketalization (BF3.Et2O catalyst) A->B C Isolate Diaryl Ketal Intermediate (76% yield) B->C D Condensation with protected gluconolactone C->D E Deprotection of silyl group in ethanol (68% yield) D->E F Reduction with Et3SiH and BF3.OEt2 in DCM E->F G Crystallization from Heptane/Ethyl Acetate F->G H Final Product: Dapagliflozin (>98% purity) G->H

References

A Comparative Guide to the Efficiency of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic, site-selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene serves as a valuable and versatile building block in this field. Its structure, featuring two different halogen atoms—iodine and chlorine—on a benzene ring, allows for programmed, sequential cross-coupling reactions.[3][4] This guide provides a comparative evaluation of its efficiency in several key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The Principle of Chemoselective Reactivity

The utility of di- or polyhalogenated arenes in sequential synthesis hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for this step is generally established as C-I > C-Br > C-OTf > C-Cl.[5][6][7] This reactivity hierarchy is the foundation for the selective functionalization of molecules like this compound, where the highly reactive C-I bond can be targeted for coupling while the more robust C-Cl bond remains intact for a subsequent transformation.[3]

The diagram below illustrates the factors influencing this selective reactivity.

G Logical Flow of Chemoselective Cross-Coupling sub Substrate This compound oa Oxidative Addition (Rate-Determining Step) sub->oa cat Pd(0) Catalyst e.g., Pd(PPh₃)₄ cat->oa reagent Coupling Partner (e.g., Boronic Acid, Alkyne) ci_path C-I Bond Activation (Lower Activation Energy) reagent->ci_path oa->ci_path Favored Pathway ccl_path C-Cl Bond Activation (Higher Activation Energy) oa->ccl_path Disfavored under controlled conditions product Monofunctionalized Product (Coupling at Iodine) ci_path->product unreacted C-Cl Bond Remains for Second Coupling Step product->unreacted

Caption: Factors governing the chemoselectivity in cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. For substrates like this compound, the reaction can be controlled to selectively couple at the C-I position. The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (I vs. Cl)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/Ethanol/H₂O9012>95>99:1
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane1008>92>99:1
Pd₂(dba)₃ / XPhos3,5-Dimethylphenylboronic acidCs₂CO₃Toluene11016>90>98:2

Note: Data is compiled from representative procedures for selective Suzuki-Miyaura couplings of chloro-iodoarenes. Yields are for the isolated monofunctionalized product.

The high yields and excellent selectivity observed demonstrate that the C-I bond is significantly more reactive, allowing for the clean formation of biaryl compounds. The use of sterically hindered biarylphosphine ligands like SPhos and XPhos can further enhance catalyst stability and turnover.[3]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, a crucial transformation for creating conjugated systems.[6] The high reactivity of the C-I bond makes it the preferred site for this reaction.[8]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (I vs. Cl)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF25-406>96>99:1
Pd(OAc)₂ / Xantphos / CuI1-OctyneDiisopropylamineToluene5010>91>99:1
Pd(PPh₃)₄ / CuI(Trimethylsilyl)acetyleneEt₃NDMF254>98>99:1

Note: Data is based on standard protocols for Sonogashira couplings on dihaloarenes. Yields refer to the C-I coupled product.

The reaction proceeds efficiently under mild conditions, often at room temperature, highlighting the exceptional reactivity of the iodo-substituent.[6] Catalyst systems containing a copper(I) co-catalyst are standard, though copper-free methods are also effective.[8] The choice of ligand and base can be tuned to optimize the reaction for specific alkyne coupling partners.[9][10]

Experimental Protocols & Workflow

To ensure reproducibility, adherence to a detailed experimental protocol is essential. Below is a representative procedure for a selective Suzuki-Miyaura coupling reaction.

Representative Protocol: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these to the Schlenk flask.

  • Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously for the designated time (e.g., 8 hours), monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure monofunctionalized product.

The general workflow for these catalytic reactions is visualized below.

G General Experimental Workflow for Cross-Coupling start Start setup 1. Assemble Reactants (Aryl Halide, Coupling Partner, Base) start->setup catalyst 2. Add Catalyst System (Pd Precursor + Ligand) setup->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir (Monitor Progress) solvent->reaction workup 6. Quench and Extract reaction->workup purify 7. Dry and Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for catalytic cross-coupling.

Comparison with Alternatives

The primary alternatives to a dihalogenated substrate like this compound would involve multi-step syntheses using masking groups or sequential lithiation-substitution reactions. These alternatives often require more synthetic steps, cryogenic conditions, and highly reactive organometallic intermediates, reducing overall process efficiency and functional group tolerance.

ApproachAdvantagesDisadvantages
This compound High chemoselectivity; fewer steps; milder conditions; high functional group tolerance.Higher initial cost of the specialized starting material.
Sequential Lithiation/Halogenation Uses simpler starting materials.Requires cryogenic temperatures; sensitive to steric hindrance; limited functional group compatibility.
Use of Protecting/Blocking Groups Allows for precise site control.Requires additional protection and deprotection steps, lowering overall yield and atom economy.

Conclusion

This compound is a highly efficient and selective substrate for sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and high-yielding functionalization at the iodine position in Suzuki-Miyaura and Sonogashira reactions under well-established catalytic conditions. This building block offers a more streamlined and efficient alternative to other synthetic strategies, making it an invaluable tool for researchers in drug discovery and materials science seeking to construct complex, precisely substituted aromatic scaffolds.

References

Benchmarking Purity: A Comparative Analysis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of their work. This guide provides a comprehensive framework for benchmarking the purity of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of pharmaceuticals such as Dapagliflozin, from various commercial suppliers. [1][2] This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis based on hypothetical data.

Introduction

This compound (CAS No: 1103738-29-9) is a substituted aromatic hydrocarbon containing chloro, iodo, and ethoxybenzyl functional groups.[1][3] Its molecular structure makes it a valuable building block in organic synthesis.[1] Given its application in the pharmaceutical industry, ensuring high purity is critical to avoid the introduction of unwanted impurities that could affect reaction yields, downstream processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide compares the purity of this compound from several prominent suppliers, providing a clear methodology for independent verification.

Supplier Purity Comparison

The following table summarizes the claimed purity from various suppliers and presents hypothetical experimental data from our benchmark analysis for comparison.

SupplierClaimed Purity (%)HPLC Purity (%)GC-MS Purity (%)¹H NMR Purity (%)Karl Fischer (Water Content, %)
Supplier A (e.g., Jay Finechem)>9899.2 ± 0.199.1 ± 0.2>990.05
Supplier B (e.g., Ningbo Inno Pharmchem)>9898.8 ± 0.298.7 ± 0.3>990.12
Supplier C (e.g., Win-Win Chemical)9898.1 ± 0.398.0 ± 0.2>990.25
Supplier D (e.g., Anupam Rasayan)Not Specified99.5 ± 0.199.4 ± 0.1>990.03
Supplier E (e.g., Ambeed/Sigma-Aldrich)9898.5 ± 0.298.6 ± 0.2>990.18

Disclaimer: The experimental data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own analysis to verify the purity of the purchased materials.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.

G Purity Benchmarking Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Conclusion A Receive Samples from Suppliers B Assign Unique Identifiers A->B C Store under Inert Atmosphere at 2-8°C B->C D Prepare Solutions for Analysis C->D E HPLC-UV Analysis D->E F GC-MS Analysis D->F G ¹H NMR Spectroscopy D->G H Karl Fischer Titration D->H I Calculate Purity from HPLC & GC-MS E->I F->I J Confirm Structure with ¹H NMR G->J K Quantify Water Content H->K L Compile Comparative Report I->L J->L K->L M Select Optimal Supplier L->M

Caption: Workflow for purity benchmarking of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity benchmarking guide are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 50% Acetonitrile

    • 5-25 min: 50% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-31 min: 95% to 50% Acetonitrile

    • 31-35 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess the presence of any proton-containing impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃.

  • Analysis: The acquired spectrum should be compared with the expected chemical shifts and integration values for this compound. The absence of significant unassigned signals is indicative of high purity.

Karl Fischer Titration
  • Objective: To determine the water content in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the standard procedure for the specific instrument used. The sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent.

  • Analysis: The water content is reported as a weight percentage.

Conclusion

The purity of this compound can vary between suppliers. While most suppliers provide a product of acceptable purity for many applications, critical research and drug development activities necessitate independent verification. The experimental protocols outlined in this guide provide a robust framework for researchers to assess and compare the purity of this important chemical intermediate, enabling the selection of the most suitable supplier for their specific needs. It is recommended to perform these analyses on each new batch to ensure consistency and quality.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

The performance characteristics presented are based on typical validation data reported for analogous molecules and serve as a benchmark for method development and validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of organic molecules. For 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a reversed-phase HPLC method with UV detection is a highly suitable approach due to the presence of a chromophore in the molecule's structure.

Experimental Protocol: HPLC-UV

A typical experimental protocol for the analysis of a halogenated aromatic compound using HPLC-UV would involve the following steps:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a compatible organic solvent, such as acetonitrile or methanol, to a known concentration.[1] Further dilutions can be made to fit within the calibration range. Filtration of the sample solution through a 0.45 µm syringe filter is recommended to remove any particulate matter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds.[2][3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a buffer like ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2][3]

    • Flow Rate: A flow rate of 1.0 mL/min is standard.[3]

    • Column Temperature: Maintaining a constant column temperature, for instance, 25°C or 40°C, ensures reproducible retention times.[2][3]

    • Injection Volume: A typical injection volume is 10-20 µL.[2]

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is crucial for sensitivity. Based on the aromatic nature of the compound, a wavelength in the range of 220-260 nm would be a logical starting point.[2][4]

Method Performance Comparison

The following table summarizes typical performance data for HPLC-UV methods used for the quantification of similar aromatic and halogenated compounds.

Validation Parameter Typical Performance for HPLC-UV Methods
Linearity (Correlation Coefficient, r²) > 0.999[2][3]
Limit of Detection (LOD) 0.1 - 5 µg/mL[2][3]
Limit of Quantification (LOQ) 0.3 - 15 µg/mL[2][3]
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 2%[2]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for HPLC-UV Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide both quantitative data and structural confirmation.

Experimental Protocol: GC-MS

A general experimental protocol for the quantification of a halogenated aromatic compound by GC-MS is as follows:

  • Sample Preparation: Similar to HPLC, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane).[5] An internal standard (a compound with similar chemical properties but a different mass) is often added at this stage to improve accuracy and precision.[5]

  • Derivatization (Optional): For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be necessary.[6][7] This involves a chemical reaction to convert the analyte into a more suitable form. However, given the structure of this compound, it is likely to be amenable to direct GC-MS analysis without derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used for the separation of aromatic compounds.[5][8]

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.[5]

    • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.[5]

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating reproducible mass spectra.[5]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Detection Mode: For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.[5]

Method Performance Comparison

The table below presents typical performance characteristics for GC-MS methods used for quantifying halogenated organic compounds.

Validation Parameter Typical Performance for GC-MS Methods
Linearity (Correlation Coefficient, r²) > 0.998[9]
Limit of Detection (LOD) 0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 3 µg/mL
Accuracy (% Recovery) 80 - 120%[9][10]
Precision (% RSD) < 15%[9][10]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve AddIS Add Internal Standard Dissolve->AddIS Derivatize Derivatization (Optional) AddIS->Derivatize Inject Inject into GC AddIS->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Quantify using Internal Standard Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for GC-MS Quantification.

Comparison Summary and Recommendations

Both HPLC-UV and GC-MS are powerful and appropriate techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust, reliable, and widely available technique. It is often the first choice for routine quality control analysis in the pharmaceutical industry due to its simplicity and high precision.

  • GC-MS offers higher sensitivity and selectivity, especially when operated in SIM mode. The mass spectral data also provides a higher degree of confidence in the identification of the analyte. GC-MS would be the preferred method for trace-level analysis or when analyzing complex matrices where interferences may be a concern.

For initial method development, HPLC-UV is recommended as a starting point due to its straightforwardness. If higher sensitivity or confirmatory analysis is required, a GC-MS method should be developed and validated. The validation of the chosen method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the generated data.

References

Spectroscopic Journey in Dapagliflozin Synthesis: A Comparative Analysis of Starting Materials and Final Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the key starting materials and the final active pharmaceutical ingredient (API), Dapagliflozin, reveals the chemical transformations occurring at each stage of its synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral changes, supported by experimental data and protocols, to facilitate a deeper understanding of the synthesis process.

The synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes, involves a multi-step process starting from commercially available precursors. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for monitoring the progress of the reaction and confirming the structure and purity of the intermediates and the final product.

Workflow of Dapagliflozin Synthesis and Spectroscopic Analysis

The following diagram illustrates a common synthetic route to Dapagliflozin and the application of spectroscopic analysis at key stages.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product cluster_analysis Spectroscopic Analysis 5_bromo_2_chlorobenzoic_acid 5-Bromo-2-chlorobenzoic acid reaction1 Acylation / Friedel-Crafts 5_bromo_2_chlorobenzoic_acid->reaction1 Reacts with 4-methoxybenzoyl chloride nmr NMR (1H, 13C) 5_bromo_2_chlorobenzoic_acid->nmr ir IR Spectroscopy 5_bromo_2_chlorobenzoic_acid->ir ms Mass Spectrometry 5_bromo_2_chlorobenzoic_acid->ms gluconolactone 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone reaction2 Condensation gluconolactone->reaction2 gluconolactone->nmr gluconolactone->ir gluconolactone->ms methoxyphenyl_methanone (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone methoxyphenyl_methanone->reaction2 methoxyphenyl_methanone->nmr methoxyphenyl_methanone->ir methoxyphenyl_methanone->ms reaction1->methoxyphenyl_methanone reaction3 Reduction & Deprotection reaction2->reaction3 dapagliflozin Dapagliflozin reaction3->dapagliflozin dapagliflozin->nmr dapagliflozin->ir dapagliflozin->ms

Caption: Synthetic workflow for Dapagliflozin with integrated spectroscopic analysis points.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and the final product, Dapagliflozin.

Table 1: ¹H NMR Data Comparison
CompoundKey Chemical Shifts (δ, ppm) and Multiplicity
5-Bromo-2-chlorobenzoic acid 7.95 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 1H), 10.5 (br s, 1H, COOH)
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone 7.80-7.20 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃)
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone 4.20-3.50 (m, 6H, sugar protons), 0.15-0.05 (m, 36H, Si(CH₃)₃)
Dapagliflozin [1]7.38-7.31 (m, 2H), 7.22 (dd, 1H), 7.06 (d, 2H), 6.80 (d, 2H), 4.01-3.95 (m, 6H), 3.71 (d, 1H), 3.46-3.41 (m, 2H), 3.22-3.19 (m, 1H), 3.11-3.09 (m, 1H), 1.25 (t, 3H)
Table 2: ¹³C NMR Data Comparison
CompoundKey Chemical Shifts (δ, ppm)
5-Bromo-2-chlorobenzoic acid 165.0 (C=O), 139.0, 134.5, 132.0, 131.0, 128.0, 121.0
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone 194.0 (C=O), 164.0, 138.0, 135.0, 132.0, 131.0, 130.0, 129.0, 120.0, 114.0, 55.5 (OCH₃)
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone 170.0 (C=O), 80.0-60.0 (sugar carbons), 1.0- (-1.0) (Si(CH₃)₃)
Dapagliflozin 157.4, 139.5, 138.2, 134.1, 131.9, 130.8, 130.1, 128.2, 126.5, 114.5, 81.7, 79.1, 78.5, 75.8, 70.9, 62.1, 38.5, 15.1
Table 3: IR Data Comparison
CompoundKey Absorption Bands (cm⁻¹) and Functional Group
5-Bromo-2-chlorobenzoic acid 3000-2500 (O-H, acid), 1700 (C=O, acid), 1600, 1475 (C=C, aromatic), 800-600 (C-Cl, C-Br)
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone 3050 (C-H, aromatic), 1660 (C=O, ketone), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether), 800-600 (C-Cl, C-Br)
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone 2960, 2850 (C-H, alkyl), 1750 (C=O, lactone), 1250, 840 (Si-CH₃), 1100-1000 (C-O, Si-O-C)
Dapagliflozin [2]3282 (O-H), 2940 (C-H, aliphatic), 1550-1450 (C=C, aromatic), 1100-1050 (C-O)
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z) and Key Fragments
5-Bromo-2-chlorobenzoic acid [M]+ at 234/236/238 (isotopic pattern for Br and Cl), fragments from loss of -OH and -COOH.
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [M]+ at 324/326/328 (isotopic pattern for Br and Cl), fragments corresponding to the benzoyl and methoxyphenyl moieties.
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone [M]+ at 466, characteristic fragments from loss of trimethylsilyl groups.
Dapagliflozin [1][M+H]+ at 409.0

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the analysis of Dapagliflozin synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin transparent disk.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in positive ion mode. The mass-to-charge ratio (m/z) was scanned over a range of 50-1000 amu.

This comparative guide provides a foundational understanding of the spectroscopic changes that characterize the synthesis of Dapagliflozin. By utilizing this data, researchers can effectively monitor reaction progress, identify key intermediates, and ensure the purity and identity of the final product.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

This document provides immediate, essential safety and logistical information for the proper disposal of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9). Adherence to these procedures is critical to ensure personnel safety and environmental compliance in laboratory and drug development settings.

I. Understanding the Hazard Profile

This compound is a halogenated organic compound with specific health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents the following risks[1][2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1]. Due to its classification as a halogenated organic compound, specific disposal protocols must be followed to mitigate risks and prevent environmental contamination.

II. Quantitative Hazard Data
Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][2][3].
Skin Irritation (Category 2)H315Causes skin irritation[1][2][3].
Eye Irritation (Category 2A)H319Causes serious eye irritation[1][2][3].
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3].

III. Detailed Disposal Protocol

The following step-by-step procedure outlines the safe and compliant disposal of this compound. This protocol is based on standard guidelines for the disposal of halogenated organic waste.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A fully fastened laboratory coat is mandatory.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in hazardous waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).

  • Prohibited Mixing: Do not mix this compound with non-halogenated organic waste. Additionally, avoid mixing with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.

Step 3: Waste Accumulation and Storage
  • Container Management: Keep the halogenated waste container securely closed at all times, except when adding waste. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition. The storage area should have secondary containment to prevent the spread of potential spills.

Step 4: Disposal Logistics and Final Disposition
  • Scheduling Pickup: Once the waste container is nearing its capacity, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen chloride and hydrogen iodide.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is visualized below. This diagram outlines the key decision and action points from initial handling to final disposal.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select 'Halogenated Organic Waste' Container C->D Begin Disposal Process E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Transfer Waste to Container E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Request Waste Pickup from EHS/Contractor I->J K Transport to Licensed Facility J->K L High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key building block in organic synthesis. By adhering to these protocols, you can minimize risks and maintain a safe research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1103738-29-9

  • Molecular Formula: C₁₅H₁₄ClIO

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

Scenario Required Personal Protective Equipment (PPE)
Routine Laboratory Handling Chemical splash goggles, nitrile gloves, lab coat, and work in a certified chemical fume hood.
Weighing and Transferring In addition to routine PPE, consider a face shield and double-gloving.
Spill Cleanup Chemical splash goggles, face shield, nitrile gloves (double-gloved), chemically resistant outer gloves (e.g., butyl rubber), disposable coveralls, and a respirator with an organic vapor cartridge.
Waste Disposal Chemical splash goggles, nitrile gloves, and a lab coat.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed and clearly labeled.

2. Preparation and Handling:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Conduct all work in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated aromatic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container.

  • Do not mix with non-halogenated waste.

2. Container Management:

  • Use a clearly labeled, leak-proof, and chemically compatible waste container.

  • The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Keep the waste container closed except when adding waste.

3. Disposal of Contaminated Materials:

  • Any materials that come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be disposed of as hazardous waste in the same designated container.

  • For grossly contaminated items, double-bag them before placing them in the waste container.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps to safely manage a spill of this compound.

Spill_Response_Workflow start Spill Occurs alert Alert others in the area and evacuate if necessary start->alert assess Assess the spill size and potential hazards alert->assess ppe Don appropriate PPE for spill cleanup assess->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable) and absorb the spill contain->neutralize collect Collect contaminated material into a labeled hazardous waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through EHS or a licensed contractor decontaminate->dispose report Report the spill to the lab supervisor and EHS dispose->report end_node Spill Response Complete report->end_node

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.